molecular formula C29H35NO2 B12409147 Mifepristone-13C,d3

Mifepristone-13C,d3

Cat. No.: B12409147
M. Wt: 433.6 g/mol
InChI Key: VKHAHZOOUSRJNA-RWBHSATESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mifepristone-13C,d3 is a useful research compound. Its molecular formula is C29H35NO2 and its molecular weight is 433.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H35NO2

Molecular Weight

433.6 g/mol

IUPAC Name

(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuterio(113C)methyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1/i3+1D3

InChI Key

VKHAHZOOUSRJNA-RWBHSATESA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Purification of Mifepristone-13C,d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mifepristone and its Isotopically Labeled Analogues

Mifepristone (also known as RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. It is widely used in medicine, primarily for medical termination of pregnancy and for the treatment of Cushing's syndrome. Accurate quantification of Mifepristone and its metabolites in biological matrices is essential for clinical and research purposes. Stable isotope-labeled internal standards, such as Mifepristone-13C,d3, are indispensable for achieving high accuracy and precision in mass spectrometry-based bioanalytical methods. The incorporation of one carbon-13 atom and three deuterium atoms introduces a known mass shift, allowing for clear differentiation from the unlabeled analyte without significantly altering its chemical and physical properties.

Proposed Synthesis of this compound

The synthesis of this compound involves the preparation of the core steroid structure followed by the introduction of the isotopic labels at specific positions. The following proposed synthetic scheme is based on known methods for the synthesis of Mifepristone and general strategies for isotopic labeling.

Synthesis of the Mifepristone Precursor

The synthesis of the mifepristone backbone typically starts from commercially available steroid precursors. A common route involves the following key steps:

  • Preparation of the Dienone Intermediate: Starting from a suitable steroid raw material, a dienone intermediate is synthesized. This often involves multiple steps including protection of functional groups, oxidation, and elimination reactions to create the characteristic 4,9-diene system of mifepristone.

  • Epoxidation: The dienone intermediate is then subjected to epoxidation to introduce an epoxide ring, which is crucial for the subsequent introduction of the 11β-aryl group.

  • Grignard Reaction: A Grignard reagent, 4-(dimethylamino)phenyl magnesium bromide, is reacted with the epoxide. This reaction opens the epoxide ring and installs the key 11β-aryl substituent.

  • Introduction of the 17α-propynyl group: The 17-keto group is then reacted with a propynyl Grignard reagent to introduce the 17α-(1-propynyl) group.

  • Deprotection and Isomerization: Finally, any protecting groups are removed, and isomerization is performed to yield the final mifepristone structure.

Introduction of Isotopic Labels

The introduction of the 13C and d3 labels can be achieved by using isotopically labeled starting materials or reagents at specific steps in the synthesis.

  • Introduction of the d3-label: The three deuterium atoms are typically introduced onto one of the N-methyl groups of the 11β-(4-dimethylamino)phenyl moiety. This can be achieved by using a deuterated methylating agent, such as iodomethane-d3 (CD3I), in the synthesis of the 4-(dimethylamino)phenyl Grignard reagent.

  • Introduction of the 13C-label: The position of the 13C label can vary. A common approach is to incorporate it into the steroid backbone. This can be accomplished by using a 13C-labeled starting material in the early stages of the synthesis. For example, a 13C-labeled synthon could be used to construct a portion of the steroid rings.

A representative workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow Start Steroid Precursor Step1 Preparation of Dienone Intermediate Start->Step1 Step2 Epoxidation Step1->Step2 Step3 Grignard Reaction with 4-(dimethylamino)phenyl-MgBr Step2->Step3 Step4 Introduction of 17α-propynyl group Step3->Step4 Step5 Deprotection & Isomerization Step4->Step5 End This compound Step5->End Labeled_Reagent1 CD3I Labeled_Reagent1->Step3 Labeled_Reagent2 13C-labeled Synthon Labeled_Reagent2->Step1

Proposed Synthetic Workflow for this compound

Purification of this compound

The purification of this compound is critical to ensure high purity, which is a prerequisite for its use as an internal standard. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Purification

High-performance liquid chromatography (HPLC) is the method of choice for the purification of mifepristone and its analogues. Both normal-phase and reversed-phase chromatography can be utilized.

Table 1: Representative HPLC Purification Parameters for Mifepristone Analogues

ParameterNormal-Phase HPLCReversed-Phase HPLC
Stationary Phase Silica gel, DiolC18, C8
Mobile Phase Hexane/Isopropanol/EthanolAcetonitrile/Water, Methanol/Water
Gradient Isocratic or GradientIsocratic or Gradient
Detection UV at ~302 nmUV at ~302 nm

A typical purification workflow would involve an initial crude purification by flash chromatography on silica gel, followed by preparative HPLC for final polishing.

Crystallization

Crystallization is a crucial final step to obtain highly pure this compound in a stable solid form. The choice of solvent is critical for obtaining well-defined crystals and high yields.

Table 2: Solvents for Crystallization of Mifepristone

Solvent SystemObservations
Ethanol/WaterGood for inducing crystallization.
Acetone/HexaneOften used for recrystallization to improve purity.
Dichloromethane/HexaneCan yield high-quality crystals.

The workflow for purification is illustrated below:

Purification_Workflow Crude Crude this compound Flash Flash Chromatography (Silica Gel) Crude->Flash Prep_HPLC Preparative HPLC Flash->Prep_HPLC Fractions Collection of Pure Fractions Prep_HPLC->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Crystallization Crystallization Evaporation->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Purification Workflow for this compound

Analytical Characterization

The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

Table 3: Analytical Techniques for Characterization of this compound

TechniquePurposeExpected Results
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichment.Molecular ion peak corresponding to the mass of this compound.
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of isotopic label positions.1H and 13C NMR spectra consistent with the structure of mifepristone, with characteristic signal changes due to the isotopic labels.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity (>98%).
Melting Point Physical property characterization.A sharp melting point range consistent with a pure compound.

Conclusion

The synthesis and purification of this compound require a multi-step process involving sophisticated organic synthesis and purification techniques. While a specific detailed protocol for this isotopologue is not publicly available, a rational synthesis can be designed based on established steroid chemistry and isotopic labeling methods. The purification to a high degree of chemical and isotopic purity is paramount for its application as a reliable internal standard in bioanalytical studies. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals working with Mifepristone and its isotopically labeled analogues.

An In-depth Technical Guide to the Physical and Chemical Properties of Mifepristone-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the isotopically labeled steroid compound, Mifepristone-13C,d3. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this compound.

This compound is a stable isotope-labeled version of Mifepristone, a synthetic steroid known for its potent progesterone and glucocorticoid receptor antagonist activities.[1][2] Due to the inclusion of one carbon-13 and three deuterium atoms, this labeled analog serves as an invaluable internal standard for quantitative analysis in complex biological matrices, particularly in pharmacokinetic and metabolic studies.[2][3] Isotopic labeling provides a distinct mass signature, enabling precise differentiation from the endogenous or unlabeled drug in mass spectrometry-based assays.[3]

Core Physical and Chemical Data

The primary difference between Mifepristone and this compound lies in their molecular weight due to isotopic enrichment. Other physical and chemical properties are generally considered to be comparable to the unlabeled compound.

Quantitative Data Summary
PropertyMifepristone (Unlabeled)This compoundData Source(s)
Molecular Formula C₂₉H₃₅NO₂C₂₈¹³CH₃₂D₃NO₂[2][4]
Molecular Weight 429.6 g/mol 433.60 g/mol [2][4]
Appearance Yellow powderWhite to off-white solid powder[4][5]
Melting Point 191-196 °CNot explicitly reported, but expected to be very similar to unlabeled Mifepristone.[4]
Solubility Very soluble in methanol, chloroform, and acetone.[4][6] Poorly soluble in water, hexane, and isopropyl ether.[4][6] Soluble in ethanol (50 mg/mL) and DMSO (20 mg/mL).[7]Soluble in Chloroform and Methanol.[8] Expected to have similar solubility to unlabeled Mifepristone.[4][6][7][8]
Storage Temperature 2-8°C-20°C[7][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of this compound. Below are representative protocols for key analytical techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification in Biological Samples

This method is standard for pharmacokinetic studies and therapeutic drug monitoring, where this compound is used as an internal standard.

a) Sample Preparation (Liquid-Liquid Extraction) :

  • To 200 µL of a human whole blood sample, add 20 μL of an internal standard solution containing Mifepristone-d3 (a similar isotopically labeled standard).[10]

  • Add 200 μL of 0.5 M ammonium carbonate solution (pH 9).[10]

  • Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether for 10 minutes.[10]

  • Centrifuge the samples at 1520 × g for 10 minutes at 4 °C.[10]

  • Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.[10]

  • Reconstitute the residue in a suitable solvent for HPLC injection.[11]

b) HPLC Conditions :

  • Column: Hypersil C18 BDS column (2.1 × 50 mm, 5 μm).[11]

  • Mobile Phase: A gradient of methanol and 5mM ammonium acetate.[11]

  • Flow Rate: 0.5 mL/min.[11]

  • Column Temperature: 35°C.[11]

  • Injection Volume: 10 μL.[11]

c) Mass Spectrometry Conditions (Triple Quadrupole) :

  • Ionization Mode: Positive electrospray ionization (ESI+).[11]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mifepristone: m/z 430 → 372.[11]

    • Mifepristone-d3 (as internal standard): Specific transition would be determined based on the exact labeled position, but would be a higher mass than the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR is used to confirm the chemical structure and isotopic labeling of this compound.

a) Sample Preparation :

  • Accurately weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[12]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]

  • Gently vortex or sonicate the solution to ensure complete dissolution.[12]

  • Transfer the solution to an NMR tube.

b) NMR Spectrometer Parameters :

  • Spectrometer: A 400 MHz or higher spectrometer.[13]

  • ¹H NMR: Chemical shifts are reported in ppm downfield from a trimethylsilane (TMS) standard.[13]

  • ¹³C NMR: Chemical shifts are reported in ppm relative to the solvent peak (e.g., the center of the triplet for CDCl₃ at 77.00 ppm).[13] The spectrum of this compound would show an enhanced signal for the ¹³C-labeled carbon.

Visualizations: Signaling Pathways and Experimental Workflows

Mifepristone's Antagonistic Action on the Progesterone Receptor Signaling Pathway

Mifepristone acts as a competitive antagonist at the progesterone receptor, thereby blocking the downstream effects of progesterone that are essential for maintaining pregnancy.[14][15]

Mifepristone_Progesterone_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds Mifepristone This compound Mifepristone->PR Binds & Blocks PR_HSP Inactive PR-HSP Complex PR->PR_HSP PRE Progesterone Response Element (PRE) on DNA PR->PRE Dimerizes & Translocates Blocked_Transcription Blocked Gene Transcription PR->Blocked_Transcription Inactive Complex Prevents Binding to PRE HSP Heat Shock Proteins (HSP) PR_HSP->PR Gene_Transcription Gene Transcription (e.g., for pregnancy maintenance) PRE->Gene_Transcription Activates

Caption: Mifepristone competitively inhibits progesterone binding to its receptor.

Experimental Workflow for Pharmacokinetic Analysis using this compound

The use of this compound as an internal standard is a critical component of the workflow for accurately quantifying the concentration of unlabeled mifepristone in biological samples over time.

Pharmacokinetic_Workflow cluster_Sampling Biological Sampling cluster_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample_Collection Collect Blood Samples at Various Time Points Spiking Spike Samples with This compound (Internal Standard) Sample_Collection->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Quantification Quantify Mifepristone (Ratio to Internal Standard) MSMS->Quantification PK_Analysis Pharmacokinetic Modeling (Half-life, Cmax, AUC) Quantification->PK_Analysis

Caption: Workflow for quantifying Mifepristone using a labeled internal standard.

References

A Technical Guide to the Analytical Mechanism of Mifepristone-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the analytical mechanism, application, and validation of Mifepristone-13C,d3 when used as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of mifepristone. The use of such standards is paramount in bioanalytical mass spectrometry to ensure the accuracy, precision, and robustness of results.

The Principle of Isotope Dilution and the Role of an Internal Standard

In quantitative analysis, particularly in complex biological matrices such as plasma or tissue, variabilities in sample preparation and instrument response can lead to significant analytical errors. An internal standard (IS) is a compound with physicochemical properties similar to the analyte, which is added in a known quantity to all samples, calibrators, and quality controls before processing.

The ideal internal standard is a stable isotope-labeled version of the analyte.[1] this compound is the designated SIL internal standard for mifepristone. Its analytical "mechanism of action" is not pharmacological but is rooted in the principles of isotope dilution mass spectrometry.[2][3]

Core Analytical Mechanism:

  • Physicochemical Equivalence: this compound is structurally identical to mifepristone, with the exception that three hydrogen atoms have been replaced with deuterium (d3) and one carbon atom has been replaced with its heavier isotope, ¹³C.[4] This subtle change in mass does not significantly alter its chemical properties. Consequently, it exhibits the same behavior during sample extraction, has the same chromatographic retention time, and experiences the same degree of ionization or suppression in the mass spectrometer source (matrix effects).

  • Mass Differentiation: Despite its chemical similarity, the increased mass of this compound allows it to be distinguished from the unlabeled mifepristone by a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of ions, making it easy to detect both the analyte and the internal standard simultaneously.

  • Ratio-Based Quantification: By adding a constant amount of this compound to every sample, any loss of analyte during sample preparation or fluctuation in instrument signal will affect both the analyte and the internal standard to the same degree.[3] Quantification is therefore based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable and proportional to the analyte's initial concentration, effectively canceling out most sources of analytical variability.

General Experimental Workflow

The use of this compound as an internal standard is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying mifepristone. The workflow ensures that the standard is present to account for variability at every critical step.

G Sample 1. Biological Sample (e.g., Plasma, Tissue) Spike 2. Spike with Known Amount of This compound (IS) Sample->Spike Extract 3. Extraction (e.g., LLE or SPE) Spike->Extract Dry 4. Evaporation & Reconstitution Extract->Dry LC 5. LC Separation (Analyte and IS Co-elute) Dry->LC MS 6. MS/MS Detection (Differentiation by m/z) LC->MS Integrate 7. Peak Area Integration (Analyte and IS) MS->Integrate Calculate 8. Calculate Area Ratio (Analyte / IS) Integrate->Calculate Quantify 9. Quantify via Calibration Curve Calculate->Quantify

Caption: General workflow for quantitative analysis using a SIL internal standard.

Detailed Experimental Protocol (Example)

The following is a representative protocol for the quantification of mifepristone in human plasma, synthesized from common methodologies.[5][6][7][8]

3.1 Materials and Reagents

  • Mifepristone analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, water

  • Formic acid or acetic acid

  • Diethyl ether or methyl tert-butyl ether (MTBE)

  • Human plasma (with K3EDTA anticoagulant)

3.2 Preparation of Standards and Samples

  • Stock Solutions: Prepare 1 mg/mL stock solutions of mifepristone and this compound in methanol.

  • Working Solutions: Serially dilute the mifepristone stock to create calibration standards (e.g., 0.5 to 500 ng/mL). Prepare a working internal standard solution (e.g., 100 ng/mL).

  • Sample Spiking: To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of the internal standard working solution. Vortex briefly.

3.3 Sample Extraction (Liquid-Liquid Extraction)

  • Add 500 µL of diethyl ether to the spiked plasma sample.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

3.4 LC-MS/MS Conditions

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 50% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions:

    • Mifepristone: Q1: 430.3 m/z → Q3: 372.2 m/z[6]

    • This compound: Q1: 434.3 m/z → Q3: 376.2 m/z (Note: Exact mass may vary based on labeling pattern).

Data Presentation and Method Performance

A validated LC-MS/MS method utilizing this compound should demonstrate high levels of accuracy and precision. The table below summarizes typical performance characteristics reported for such assays.[2][6][9]

ParameterTypical Value / RangeDescription
Linearity Range 0.5 - 500 ng/mLThe concentration range over which the method is accurate and precise.
Correlation Coefficient (r²) > 0.995Indicates the linearity of the calibration curve.
Lower Limit of Quantification (LLOQ) 0.5 ng/mLThe lowest concentration that can be reliably quantified with acceptable accuracy and precision.
Intra-assay Accuracy (% RE) ± 15% (± 20% at LLOQ)The closeness of results for multiple analyses of a sample within the same analytical run.
Inter-assay Accuracy (% RE) ± 15% (± 20% at LLOQ)The closeness of results for a sample analyzed across different analytical runs.
Intra-assay Precision (% RSD) < 15% (< 20% at LLOQ)The relative standard deviation of results for multiple analyses of a sample within the same run.
Inter-assay Precision (% RSD) < 15% (< 20% at LLOQ)The relative standard deviation of results for a sample analyzed across different runs.
Extraction Recovery > 85%The efficiency of the extraction process, though variability is corrected by the IS.
Matrix Effect Minimal / CompensatedThe IS co-elutes and experiences the same ion suppression/enhancement, normalizing the result.

RE: Relative Error; RSD: Relative Standard Deviation

Logical Relationship in Quantification

The final concentration of mifepristone in an unknown sample is determined by interpolating its analyte/IS peak area ratio from the calibration curve generated from standards with known concentrations. This process inherently corrects for analytical variability.

G cluster_inputs Measured Signals cluster_calibration Method Calibration Analyte Mifepristone Peak Area Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound Peak Area IS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Final Concentration (Corrected for Variability) CalCurve->Result

Caption: Logical flow of data processing for quantification with an internal standard.

Conclusion

This compound serves as the gold standard internal standard for the bioanalysis of mifepristone. Its analytical mechanism, based on the principle of isotope dilution, allows it to perfectly mimic the behavior of the unlabeled analyte throughout the entire experimental process. By enabling ratio-based quantification, it effectively compensates for variations in sample recovery and matrix-induced signal fluctuations. The use of this compound is therefore indispensable for developing highly accurate, precise, and robust LC-MS/MS methods required in pharmaceutical research, clinical diagnostics, and pharmacokinetic studies.

References

Commercial Suppliers and Technical Applications of Isotopically Labeled Mifepristone for Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability and research applications of stable isotope-labeled mifepristone, specifically Mifepristone-¹³C,d₃ and Mifepristone-d₃. This document is intended for researchers, scientists, and professionals in drug development who require high-purity labeled compounds for quantitative analysis and mechanistic studies.

Introduction to Mifepristone and its Labeled Analogs

Mifepristone (also known as RU-486) is a synthetic steroid that acts as a potent antagonist of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2][3] Its high affinity for these receptors makes it a valuable tool in reproductive health research and for studying glucocorticoid-mediated processes.[1][2][3] Stable isotope-labeled versions of mifepristone, such as Mifepristone-¹³C,d₃ and Mifepristone-d₃, are essential for sensitive and accurate quantification in complex biological matrices, primarily serving as internal standards in mass spectrometry-based assays.[4]

Commercial Suppliers

Several reputable suppliers offer high-purity Mifepristone-¹³C,d₃ and Mifepristone-d₃ for research purposes. The following table summarizes the key suppliers and their product offerings.

SupplierProduct NameCatalog NumberAdditional Information
MedChemExpress Mifepristone-¹³C,d₃HY-13683S1Also offers Mifepristone-d₃ and Mifepristone-d₆.[5]
Cayman Chemical Mifepristone-d₃10010660Provided as a crystalline solid.[4][6]
LGC Standards Mifepristone-d₃TRC-M343977Part of their extensive line of pharmaceutical reference standards.[7][8]

Technical Data and Specifications

The following tables provide a comparative summary of the technical and physical-chemical properties of Mifepristone-¹³C,d₃ and Mifepristone-d₃, based on data from commercial suppliers and public databases.

Chemical and Physical Properties
PropertyMifepristone-¹³C,d₃Mifepristone-d₃
Molecular Formula C₂₈¹³CH₃₂D₃NO₂C₂₉H₃₂D₃NO₂
Molecular Weight 433.62 g/mol (approx.)432.6 g/mol
Purity ≥98%>95% (HPLC)[7]
Appearance Crystalline solidCrystalline solid
Storage -20°C-20°C[4][7]
Solubility Soluble in DMSO and ethanolSoluble in Chloroform and Methanol[4]
Biological Activity of Unlabeled Mifepristone

The biological activity of the labeled compounds is identical to that of unlabeled mifepristone. The following data pertains to the parent compound.

Target ReceptorIC₅₀Kᵢ
Progesterone Receptor (PR) 0.2 nM[1][2]0.64 nM[4]
Glucocorticoid Receptor (GR) 2.6 nM[1][2]0.1 nM[4]
Androgen Receptor (AR) -0.65 nM[4]
Mineralocorticoid Receptor (MR) -640 nM[4]
Estrogen Receptor α (ERα) ->200 nM[4]
Estrogen Receptor β (ERβ) ->750 nM[4]

Experimental Protocols

Mifepristone-¹³C,d₃ and Mifepristone-d₃ are primarily utilized as internal standards for the quantification of mifepristone in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods.[9][10][11][12][13]

Sample Preparation (Plasma)
  • Spiking: To 100 µL of plasma sample, add a known concentration of Mifepristone-¹³C,d₃ or Mifepristone-d₃ solution (e.g., 10 µL of a 1 µg/mL solution).

  • Protein Precipitation/Liquid-Liquid Extraction:

    • Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • Alternatively, for liquid-liquid extraction, add 1 mL of diethyl ether, vortex for 2 minutes, and centrifuge.[9][11]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.[10]

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid or ammonium acetate is a typical mobile phase system.[9][10][11]

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.[10]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Mifepristone: m/z 430.3 → 372.2

      • Mifepristone-¹³C,d₃: m/z 434.3 → 376.2 (projected)

      • Mifepristone-d₃: m/z 433.3 → 375.2 (projected)

    • The specific transitions should be optimized for the instrument being used.

Signaling Pathways

Mifepristone exerts its biological effects by blocking the signaling pathways of the progesterone and glucocorticoid receptors. The following diagrams illustrate these pathways.

Progesterone Receptor Signaling Pathway

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_complex Inactive PR Complex (PR + HSPs) Progesterone->PR_complex Binds PR_active Active PR Dimer PR_complex->PR_active HSPs dissociate, Dimerization PRE Progesterone Response Element PR_active->PRE Binds cluster_nucleus cluster_nucleus PR_active->cluster_nucleus Mifepristone Mifepristone Mifepristone->PR_complex Antagonizes Transcription Gene Transcription PRE->Transcription Regulates

Caption: Progesterone receptor signaling pathway and its antagonism by Mifepristone.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoid_Signaling cluster_extracellular_gc Extracellular Space cluster_cytoplasm_gc Cytoplasm cluster_nucleus_gc Nucleus Glucocorticoid Glucocorticoid GR_complex Inactive GR Complex (GR + HSPs) Glucocorticoid->GR_complex Binds GR_active Active GR Dimer GR_complex->GR_active HSPs dissociate, Dimerization GRE Glucocorticoid Response Element GR_active->GRE Binds cluster_nucleus_gc cluster_nucleus_gc GR_active->cluster_nucleus_gc Mifepristone_gc Mifepristone Mifepristone_gc->GR_complex Antagonizes Transcription_gc Gene Transcription GRE->Transcription_gc Regulates

References

Mifepristone-13C,d3 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mifepristone-13C,d3, a stable isotope-labeled derivative of Mifepristone. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and biological context.

Core Compound Details

This compound is a synthetic steroid that acts as a potent antagonist to both progesterone and glucocorticoid receptors. The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Deuterium (d3), makes it an invaluable tool in a variety of research applications, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for quantitative analysis of Mifepristone.

Chemical and Physical Properties
PropertyMifepristoneMifepristone-d3This compound (Predicted)
CAS Number 84371-65-3[1][2]1228097-18-4 (for N-methyl-d3)[3]Not available
Molecular Formula C₂₉H₃₅NO₂[2][4][5]C₂₉H₃₂D₃NO₂[6][7]C₂₈¹³CH₃₂D₃NO₂
Molecular Weight 429.59 g/mol [1][2]432.6 g/mol [3][6]~433.6 g/mol
Synonyms RU-486, RU-38486RU486-d3RU486-¹³C,d₃

Mechanism of Action: Signaling Pathways

Mifepristone exerts its biological effects primarily through competitive antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR). This binding prevents the respective hormones, progesterone and cortisol, from activating their receptors, thereby blocking their downstream signaling pathways.

Progesterone Receptor Antagonism

Mifepristone binds with high affinity to the progesterone receptor, preventing the conformational changes necessary for receptor activation and subsequent gene transcription. This blockade leads to the termination of progesterone-dependent physiological processes.

Progesterone_Receptor_Antagonism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Progesterone Progesterone Progesterone_Receptor Progesterone Receptor (PR) Progesterone->Progesterone_Receptor Binds HSP Heat Shock Proteins Progesterone_Receptor->HSP Releases Active_PR_Complex Active PR Complex Progesterone_Receptor->Active_PR_Complex Forms Inactive_PR_Complex Inactive PR Mifepristone Complex Progesterone_Receptor->Inactive_PR_Complex Forms Mifepristone Mifepristone Mifepristone->Progesterone_Receptor Binds & Blocks PRE Progesterone Response Element Active_PR_Complex->PRE Binds Inactive_PR_Complex->PRE Binding Blocked Gene_Transcription Gene Transcription PRE->Gene_Transcription Initiates No_Transcription No Gene Transcription PRE->No_Transcription

Caption: Mifepristone blocks the progesterone receptor signaling pathway.

Glucocorticoid Receptor Antagonism

Similarly, mifepristone competes with cortisol for binding to the glucocorticoid receptor. This action inhibits the receptor's ability to translocate to the nucleus and regulate the expression of glucocorticoid-responsive genes.

Glucocorticoid_Receptor_Antagonism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cortisol Cortisol Glucocorticoid_Receptor Glucocorticoid Receptor (GR) Cortisol->Glucocorticoid_Receptor Binds Active_GR_Complex Active GR Complex Glucocorticoid_Receptor->Active_GR_Complex Forms Inactive_GR_Complex Inactive GR Mifepristone Complex Glucocorticoid_Receptor->Inactive_GR_Complex Forms Mifepristone Mifepristone Mifepristone->Glucocorticoid_Receptor Binds & Blocks GRE Glucocorticoid Response Element Active_GR_Complex->GRE Binds Inactive_GR_Complex->GRE Binding Blocked Gene_Regulation Gene Regulation GRE->Gene_Regulation Initiates No_Regulation No Gene Regulation GRE->No_Regulation

Caption: Mifepristone blocks the glucocorticoid receptor signaling pathway.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods. Below are outlines of common experimental protocols where this compound would be essential.

Quantitative Analysis by LC-MS/MS

This method is used for the sensitive and specific quantification of Mifepristone in biological matrices.

LCMS_Workflow Sample_Prep Sample Preparation (e.g., Plasma, Tissue Homogenate) Spiking Spike with This compound (Internal Standard) Sample_Prep->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for quantitative analysis of Mifepristone using LC-MS/MS.

Methodology:

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenate) are thawed and vortexed.

  • Internal Standard Spiking: A known concentration of this compound is added to each sample, calibrator, and quality control sample.

  • Extraction: Mifepristone and the internal standard are extracted from the biological matrix using either liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction.[8][9]

  • Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, typically with a C18 column, for separation from other matrix components. A gradient elution with solvents like methanol and ammonium acetate is often used.[8]

  • Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Mifepristone and this compound.

  • Quantification: The concentration of Mifepristone in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Cell Viability/Proliferation (MTT) Assay

This assay is used to assess the cytotoxic or cytostatic effects of Mifepristone on cultured cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of Mifepristone. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with Mifepristone.

Methodology:

  • Cell Seeding: Plate a known number of single cells in multi-well plates.[12]

  • Treatment: Treat the cells with different concentrations of Mifepristone for a specified duration.

  • Incubation: Remove the treatment and incubate the cells in fresh medium for 1-3 weeks to allow for colony formation.

  • Fixation and Staining: Fix the colonies with a solution like methanol and stain with crystal violet.[12]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Survival Fraction Calculation: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the untreated control.

Conclusion

This compound is an essential tool for the precise and accurate quantification of Mifepristone in complex biological matrices. Its use as an internal standard in LC-MS/MS methods is critical for reliable pharmacokinetic and metabolic studies. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the effects and disposition of Mifepristone in various biological systems. The understanding of its mechanism of action as a dual progesterone and glucocorticoid receptor antagonist continues to drive research into its therapeutic applications.

References

Mifepristone-13C,d3 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides safety and handling information for Mifepristone-13C,d3. As specific safety data for this isotopically labeled compound is not extensively available, the information herein is largely extrapolated from the Safety Data Sheets (SDS) of unlabeled Mifepristone. The fundamental chemical and toxicological properties are expected to be nearly identical. This document is intended for use by trained researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Mifepristone is classified as a hazardous substance and requires careful handling.[1] It is a potent steroid compound that acts as a progesterone and glucocorticoid receptor antagonist.[1] The primary health concerns are related to its reproductive toxicity.

GHS Hazard Statements:

  • H360: May damage fertility or the unborn child.[2][3]

  • H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

The material is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1] Long-term exposure may have adverse effects on the liver and gastrointestinal system.[1]

Data Summary Tables

The following tables summarize key quantitative and qualitative data for the safe handling of this compound.

Table 1: Physical and Chemical Properties

Property Value Source
Chemical Name Mifepristone [4]
Synonyms RU-486 [5]
CAS Number 84371-65-3 (for unlabeled Mifepristone) [4]
Molecular Formula C₂₉H₃₅NO₂ [4]
Molecular Weight 429.59 g/mol [4]

| Physical State | Powder / Solid |[4] |

Table 2: Toxicological Data

Endpoint Value Species Source
Acute Oral Lethal Dose > 1000 mg/kg Mouse, Rat, Dog [1]
Reproductive Toxicity Category 1B N/A [5]

| Primary Health Hazards | May impair fertility or harm an unborn child. | Human |[1][2] |

Handling and Storage Precautions

Proper handling and storage are critical to minimize exposure risk.

Table 3: Handling and Storage Recommendations | Parameter | Recommendation | Source | | :--- | :--- | :--- | | Handling | Handle in a well-ventilated area, preferably in a fume hood.[4] Avoid generating dust.[1][2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2] | | Storage | Keep container tightly sealed in a dry, cool, and well-ventilated place.[2][6] Store locked up.[5][7] Recommended storage temperature is -20°C or 4°C.[4][6] Protect from light.[4] | | Incompatible Materials | Strong oxidizing agents, strong acids/alkalis.[6] |

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are mandatory when working with this compound.

Table 4: Exposure Controls and Personal Protective Equipment (PPE) | Control Type | Specification | Source | | :--- | :--- | :--- | | Engineering Controls | Use in a laboratory fume hood or other suitable ventilated enclosure.[4] Ensure adequate ventilation.[6] Provide accessible safety shower and eye wash station.[6] | | Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[2] | | Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1] Wear a lab coat or protective clothing to prevent skin exposure.[4] | | Respiratory Protection | If dust is generated or engineering controls are inadequate, use a NIOSH-certified respirator.[1][4] |

First Aid and Emergency Procedures

In case of exposure, immediate action is required.

Table 5: First Aid Measures | Exposure Route | First Aid Procedure | Source | | :--- | :--- | :--- | | Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4] | | Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[2][4] | | Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[4][5] | | Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician immediately.[2][4] |

Table 6: Fire-Fighting and Accidental Release Measures | Situation | Procedure | Source | | :--- | :--- | :--- | | Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Wear a self-contained breathing apparatus.[2] | | Accidental Release | Use personal protective equipment.[4] Avoid dust formation.[2] Use dry clean-up procedures (e.g., HEPA-filtered vacuum) and avoid sweeping.[1] Collect spillage in a suitable, sealed container for disposal.[4] Prevent entry into drains.[2] |

Experimental Workflows and Logical Diagrams

Methodology: Safe Handling Workflow

The following workflow outlines the critical steps for safely handling this compound in a research setting. This protocol is designed to minimize exposure from receipt of the compound through to disposal of waste.

  • Preparation & Planning: Before handling, review the Safety Data Sheet and ensure all necessary PPE and engineering controls (fume hood) are available and functional. The work area must be designated and clearly marked.

  • Compound Weighing: Conduct all weighing operations within a ventilated balance enclosure or a fume hood to contain any airborne particles. Use appropriate tools (e.g., spatulas) and handle with care to avoid generating dust.

  • Solution Preparation: Prepare solutions within a fume hood. Add solvent to the powdered compound slowly to avoid splashing.

  • Experimental Use: Keep containers tightly sealed when not in use. All procedures involving the compound or its solutions should be performed in a designated area within a fume hood.

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment after use. A suitable decontamination solution should be used, followed by a rinse.

  • Waste Disposal: Dispose of all contaminated waste (including PPE, pipette tips, and empty containers) in a clearly labeled, sealed hazardous waste container according to institutional and local regulations.

Safe_Handling_Workflow start Start: Receive Compound prep 1. Preparation & Planning - Review SDS - Verify Engineering Controls - Designate Work Area start->prep weigh 2. Compound Weighing - Use Ventilated Enclosure - Minimize Dust Generation prep->weigh solution 3. Solution Preparation - Perform in Fume Hood - Add Solvent Slowly weigh->solution experiment 4. Experimental Use - Keep Containers Sealed - Work in Designated Area solution->experiment decon 5. Decontamination - Clean Surfaces & Equipment experiment->decon waste 6. Waste Disposal - Segregate Hazardous Waste - Follow Regulations decon->waste end End: Procedure Complete waste->end

Caption: Safe handling workflow for potent compounds like this compound.

Logical Relationship: Hazards and Precautions

This diagram illustrates the direct relationship between the identified hazards of Mifepristone and the mandatory safety precautions required to mitigate the risks.

Hazard_Precaution_Relationship substance This compound haz1 Reproductive Hazard (May damage fertility) substance->haz1 haz2 Acute Toxicity (Harmful if inhaled/swallowed) substance->haz2 haz3 Irritant (Skin/Eye/Respiratory) substance->haz3 prec1 Engineering Controls (Fume Hood, Ventilation) haz1->prec1 prec2 Personal Protective Equipment (PPE) - Gloves - Goggles - Lab Coat haz1->prec2 prec3 Safe Work Practices - Avoid dust - No eating/drinking - Hand washing haz1->prec3 prec4 Restricted Access - Store locked up haz1->prec4 haz2->prec1 haz2->prec2 haz2->prec3 haz3->prec1 haz3->prec2

Caption: Relationship between Mifepristone's hazards and required safety precautions.

References

Pharmacological Profile of Labeled Mifepristone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid with potent antagonist effects on both the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2] Its high affinity for these receptors has led to its clinical use in medical termination of pregnancy and in the management of Cushing's syndrome.[1] The use of radiolabeled mifepristone, typically with tritium ([³H]), has been instrumental in elucidating its pharmacological profile, including receptor binding kinetics, metabolic fate, and mechanism of action. This guide provides a comprehensive overview of the pharmacological characteristics of labeled mifepristone, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Receptor Binding Affinity

Labeled mifepristone exhibits high binding affinity for both the progesterone and glucocorticoid receptors. The affinity of mifepristone and its primary metabolites for these receptors is a key determinant of its biological activity. The monodemethylated and didemethylated metabolites, in particular, retain significant receptor affinity and are found in serum at concentrations comparable to the parent drug, suggesting they contribute to the overall pharmacological effect.[3]

Quantitative Binding Affinity Data

The following tables summarize the in vitro binding affinities (IC₅₀ and Kᵢ values) of mifepristone and its major metabolites for the progesterone and glucocorticoid receptors.

CompoundReceptorIC₅₀ (nM)Reference
MifepristoneProgesterone Receptor (PR)0.2[4]
MifepristoneGlucocorticoid Receptor (GR)2.6[4]
Monodemethylated MetabolitesProgesterone Receptor (PR)~1[5]
Didemethylated MetabolitesProgesterone Receptor (PR)~100[5]
Monodemethylated MifepristoneGlucocorticoid Receptor (GR)~10[5]
Didemethylated MetabolitesGlucocorticoid Receptor (GR)~1000[5]

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of labeled mifepristone's pharmacological profile. The following sections provide methodologies for key in vitro assays.

Radioligand Binding Assay for Progesterone and Glucocorticoid Receptors

This protocol describes a filtration-based radioligand binding assay to determine the binding affinity of unlabeled compounds, such as mifepristone and its metabolites, to the progesterone and glucocorticoid receptors using a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membrane preparations from cells expressing the target receptor (e.g., T47D cells for PR, HepG2 cells for GR).

  • Radioligand: [³H]Mifepristone or another suitable high-affinity radiolabeled ligand for the target receptor.

  • Test Compounds: Unlabeled mifepristone and its metabolites.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Cocktail: Appropriate for radioisotope detection.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).[6]

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C. Protein concentration is determined using a standard protein assay.[6]

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[6]

    • Add 150 µL of the membrane preparation (3-20 µg protein for cells).[6]

    • Add 50 µL of the competing unlabeled test compound at various concentrations.

    • Add 50 µL of the radioligand solution in binding buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

  • Filtration: Stop the incubation by rapid vacuum filtration through the glass fiber filters using the harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Drying and Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity using a scintillation counter.[6]

  • Data Analysis: Subtract non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding to obtain specific binding. Calculate IC₅₀ values from competition curves and convert to Kᵢ values using the Cheng-Prusoff equation.[6]

Functional Antagonism Assay: Progesterone Receptor (Alkaline Phosphatase Reporter Assay in T47D Cells)

This assay measures the ability of mifepristone to inhibit the progestin-induced expression of alkaline phosphatase, an endogenous reporter gene in T47D human breast cancer cells.

Materials:

  • Cell Line: T47D human breast cancer cells.[7]

  • Cell Culture Medium: RPMI 1640 supplemented with fetal bovine serum and antibiotics.

  • Progestin Agonist: R5020 (Promegestone).[8]

  • Test Compound: Mifepristone.

  • Alkaline Phosphatase Substrate: p-Nitrophenyl phosphate (pNPP).

  • Lysis Buffer.

  • Microplate Reader.

Procedure:

  • Cell Culture: Culture T47D cells in appropriate medium until they reach confluence.

  • Treatment: Treat the cells with a progestin agonist (e.g., 10⁻⁹ M R5020) in the presence or absence of varying concentrations of mifepristone for 3 days.[9]

  • Cell Lysis: After treatment, wash the cells and lyse them to release intracellular components.

  • Alkaline Phosphatase Assay: Add the alkaline phosphatase substrate (pNPP) to the cell lysates.

  • Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Data Analysis: Determine the concentration of mifepristone that causes 50% inhibition of the progestin-induced alkaline phosphatase activity (IC₅₀).

Functional Antagonism Assay: Glucocorticoid Receptor (Luciferase Reporter Assay)

This assay quantifies the antagonist activity of mifepristone on the glucocorticoid receptor by measuring its ability to inhibit dexamethasone-induced expression of a luciferase reporter gene.

Materials:

  • Cell Line: A suitable cell line (e.g., Jurkat or HepG2) stably transfected with a glucocorticoid receptor expression vector and a luciferase reporter plasmid containing glucocorticoid response elements (GREs).[10][11]

  • Cell Culture Medium.

  • Glucocorticoid Agonist: Dexamethasone.[10]

  • Test Compound: Mifepristone.

  • Luciferase Assay System: Commercially available kit containing luciferase substrate and lysis buffer.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection (if not a stable cell line): Culture the cells and transfect with the appropriate plasmids.

  • Treatment: Seed the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of mifepristone for 1 hour.[10]

  • Stimulation: Add a fixed concentration of dexamethasone (e.g., 200 nM) to induce luciferase expression and incubate for 5-5.5 hours.[10]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay system.[10]

  • Data Analysis: Calculate the percentage of inhibition of dexamethasone-induced luciferase activity at each mifepristone concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Mifepristone exerts its effects primarily through competitive antagonism of the progesterone and glucocorticoid receptors. These receptors are intracellular transcription factors that, upon ligand binding, translocate to the nucleus and regulate gene expression.

Progesterone Receptor Antagonism

By binding to the progesterone receptor, mifepristone prevents the binding of progesterone and the subsequent conformational changes required for receptor activation. This blocks the transcription of progesterone-responsive genes, leading to the physiological effects observed in pregnancy termination, such as decidual breakdown and increased myometrial sensitivity to prostaglandins.[1]

PR_Antagonism cluster_0 Cytoplasm cluster_1 Nucleus Mifepristone Mifepristone PR Progesterone Receptor (PR) Mifepristone->PR Binds Progesterone Progesterone Progesterone->PR Blocked PR_HSP PR-HSP Complex Mif_PR_Complex Mifepristone-PR Complex PR->Mif_PR_Complex Translocation HSP HSP PR_HSP->PR Dissociation DNA DNA (PRE) Mif_PR_Complex->DNA Binds to PRE Transcription Gene Transcription (Blocked) DNA->Transcription Inhibits

Caption: Mifepristone antagonism of the progesterone receptor signaling pathway.

Glucocorticoid Receptor Antagonism

Similarly, mifepristone binds to the glucocorticoid receptor with high affinity, blocking the actions of endogenous glucocorticoids like cortisol.[1] This is the basis for its use in treating the symptoms of excess cortisol in Cushing's syndrome. At higher doses, this antagonism can lead to a compensatory increase in ACTH and cortisol levels.[2]

GR_Antagonism cluster_0 Cytoplasm cluster_1 Nucleus Mifepristone Mifepristone GR Glucocorticoid Receptor (GR) Mifepristone->GR Binds Cortisol Cortisol Cortisol->GR Blocked GR_HSP GR-HSP Complex Mif_GR_Complex Mifepristone-GR Complex GR->Mif_GR_Complex Translocation HSP HSP GR_HSP->GR Dissociation DNA DNA (GRE) Mif_GR_Complex->DNA Binds to GRE Transcription Gene Transcription (Blocked) DNA->Transcription Inhibits

Caption: Mifepristone antagonism of the glucocorticoid receptor signaling pathway.

Experimental Workflow

A typical workflow for characterizing the pharmacological profile of a compound like labeled mifepristone involves a series of in vitro and in vivo studies.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation radioligand Radioligand Binding Assays functional Functional Assays (e.g., Reporter Gene) radioligand->functional Determine Affinity & Specificity metabolism In Vitro Metabolism (e.g., Microsomes) functional->metabolism Confirm Antagonist Activity pk_pd Pharmacokinetics/ Pharmacodynamics metabolism->pk_pd Identify Metabolites efficacy Efficacy Studies (Animal Models) pk_pd->efficacy Establish Dose-Response toxicology Toxicology Studies efficacy->toxicology Assess Therapeutic Window

Caption: General experimental workflow for pharmacological profiling.

Conclusion

The use of labeled mifepristone in pharmacological studies has provided invaluable insights into its mechanism of action, receptor interactions, and metabolic profile. The high-affinity binding to both progesterone and glucocorticoid receptors, coupled with the biological activity of its metabolites, underpins its clinical efficacy. The detailed experimental protocols and understanding of the associated signaling pathways outlined in this guide provide a robust framework for researchers and drug development professionals working with this and similar compounds.

References

Methodological & Application

Application Note and Protocol for the Quantification of Mifepristone using Mifepristone-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1] It is widely used for medical termination of pregnancy, emergency contraception, and in the treatment of Cushing's syndrome.[2][3] Accurate quantification of mifepristone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[4][5]

This document provides a detailed protocol for the quantitative analysis of mifepristone in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Mifepristone-13C,d3 as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring high accuracy and precision.[6]

Signaling Pathway of Mifepristone

Mifepristone functions as a competitive antagonist at the progesterone receptor (PR) and the glucocorticoid receptor (GR).[6] By binding to these receptors, it blocks the downstream signaling pathways normally initiated by progesterone and cortisol, respectively. This antagonism at the progesterone receptor leads to the breakdown of the uterine lining, making it a potent abortifacient.[5] Its anti-glucocorticoid activity is utilized in managing hyperglycemia in patients with Cushing syndrome.[3]

Mifepristone_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Mifepristone Mifepristone PR Progesterone Receptor (PR) Mifepristone->PR Antagonism GR Glucocorticoid Receptor (GR) Mifepristone->GR Antagonism Progesterone Progesterone Progesterone->PR Cortisol Cortisol Cortisol->GR DNA DNA (Hormone Response Elements) PR->DNA GR->DNA Transcription Gene Transcription Blocked DNA->Transcription

Caption: Mifepristone's mechanism as a receptor antagonist.

Experimental Protocol

This protocol is a composite based on established LC-MS/MS methods for mifepristone quantification.[1][7][8][9] Researchers should perform in-house validation to ensure the method meets the specific requirements of their study.

Materials and Reagents
  • Mifepristone (analytical standard)

  • This compound (internal standard)[6]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Acetic acid (LC-MS grade)

  • Ammonium acetate (optional, for mobile phase modification)

  • Human plasma (K3EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB) or liquid-liquid extraction solvents (e.g., diethyl ether).[1][7]

Preparation of Stock and Working Solutions
  • Mifepristone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of mifepristone in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the mifepristone stock solution in methanol:water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v). The optimal concentration should be determined during method development.

Preparation of Calibration Standards and Quality Controls
  • Spike blank human plasma with the mifepristone working solutions to create calibration standards at concentrations ranging from, for example, 1.0 to 1000.0 ng/mL.[10]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation

The following is an example of a solid-phase extraction (SPE) procedure. Liquid-liquid extraction is also a viable alternative.[1]

  • To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution (this compound).[11]

  • Vortex mix for 30 seconds.

  • Add 200 µL of 0.5 M ammonium carbonate and vortex.[11]

  • Condition an SPE cartridge (e.g., Oasis HLB, 1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.[7]

  • Load the plasma mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a small volume (e.g., 2-10 µL) into the LC-MS/MS system.[7]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and can be optimized.

Liquid Chromatography (LC) Parameters

ParameterExample Value
Column C18 column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm)[7]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[10]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[7]
Gradient Isocratic (e.g., 75:25 Mobile Phase B:A) or Gradient Elution[7][9]
Flow Rate 0.5 mL/min[7]
Column Temperature 25-40°C
Injection Volume 2 µL[7]

Mass Spectrometry (MS) Parameters

ParameterExample Value
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[8]
Mifepristone Transition m/z 430.3 → 372.3 (Quantifier), m/z 430.3 → 134.2 (Qualifier)[2][7]
This compound IS Transition m/z 434.3 → 376.3 (predicted)
Collision Energy Optimize for maximum signal intensity
Source Temperature 350-500°C
Dwell Time 100-200 ms

Note: The exact m/z transition for this compound should be determined by direct infusion of the standard into the mass spectrometer. The predicted transition assumes the labeled carbon and deuteriums are not lost during fragmentation.

Data Analysis and Quantification
  • Integrate the peak areas for both mifepristone and the this compound internal standard.

  • Calculate the peak area ratio (Mifepristone Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the data.[1]

  • Determine the concentration of mifepristone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis Analysis Stock Prepare Stock Solutions (Mifepristone & IS) Working Prepare Working Standards & IS Solution Stock->Working Cal_QC Spike Blank Plasma (Calibration & QC Samples) Working->Cal_QC Spike Spike IS into Samples, Calibrators, & QCs Cal_QC->Spike Extract Solid Phase Extraction or LLE Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject Acquire Acquire Data (MRM) Inject->Acquire Process Process Data (Integrate Peaks) Acquire->Process Quantify Quantify Samples using Calibration Curve Process->Quantify

References

Application Notes: The Use of Mifepristone-13C,d3 in Pharmacokinetic and Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid that acts as a potent progesterone and glucocorticoid receptor antagonist.[1][2] It is clinically used for the medical termination of pregnancy and to manage hyperglycemia in patients with Cushing syndrome.[1] To ensure the safety and efficacy of mifepristone, it is crucial to accurately characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3] Pharmacokinetics describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body (the mechanism of action and physiological effects).[3]

The use of stable isotope-labeled (SIL) compounds, such as Mifepristone-13C,d3, is a cornerstone of modern bioanalytical chemistry, providing the accuracy and precision required for robust PK/PD studies.[4][5]

Principle of Stable Isotope Dilution and the Role of this compound

This compound is an isotopic variant of mifepristone where three carbon atoms are replaced with the heavier Carbon-13 isotope and three hydrogen atoms are replaced with deuterium. This labeling does not alter the compound's chemical properties but increases its mass. In pharmacokinetic studies, this compound serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6]

The core advantages of using this compound as an internal standard include:

  • Co-elution: It has nearly identical chromatographic retention time to the unlabeled mifepristone.

  • Similar Ionization Efficiency: It behaves similarly during the ionization process in the mass spectrometer.

  • Correction for Variability: It accurately corrects for sample loss during extraction and for matrix effects (enhancement or suppression of the signal by other components in the biological sample).

This methodology, known as stable isotope dilution, allows for highly accurate and precise quantification of mifepristone and its metabolites in complex biological matrices like plasma.[4][7]

Pharmacodynamic Profile: Mechanism of Action

Mifepristone exerts its effects primarily by competitively blocking progesterone and glucocorticoid receptors.[8][9]

  • Antiprogestogenic Effect: By binding to the progesterone receptor (PR), mifepristone prevents progesterone from exerting its effects, which are essential for maintaining pregnancy. This leads to the breakdown of the uterine lining (decidua), cervical softening, and increased uterine sensitivity to prostaglandins.[10]

  • Antiglucocorticoid Effect: At higher doses, mifepristone blocks the glucocorticoid receptor (GR), antagonizing the effects of cortisol.[1] This is the basis for its use in treating hypercortisolism associated with Cushing syndrome.[1]

The drug's primary action is genomic, involving the modulation of gene transcription after binding to these intracellular receptors.[8][9]

Pharmacokinetic Profile

The pharmacokinetics of mifepristone are characterized by rapid absorption and a long elimination half-life.[11]

  • Absorption: Mifepristone is quickly absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached within 1-2 hours.[1][10]

  • Distribution: The drug is highly bound (approximately 98%) to plasma proteins, primarily alpha-1-acid glycoprotein (AAG) and albumin.[1][11] This high binding affinity limits its distribution and contributes to its low metabolic clearance rate.[11]

  • Metabolism: Mifepristone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[10][11] Key metabolic pathways include N-demethylation and hydroxylation, resulting in active metabolites that also contribute to the drug's overall effect.[11]

  • Excretion: The primary route of elimination is through the feces via biliary excretion.[10][12] The average elimination half-life is approximately 18-30 hours.[1][11]

Data Presentation

Table 1: Summary of Mifepristone Pharmacokinetic Parameters

Parameter Value Reference
Absorption
Time to Peak (Tmax) 1 - 2 hours [1][10]
Bioavailability ~40-70% (subject to first-pass effect) [13]
Distribution
Plasma Protein Binding ~98% (to albumin and alpha-1-acid glycoprotein) [1]
Volume of Distribution 1.47 L/kg [13]
Metabolism
Primary Enzyme CYP3A4 [10][11]
Active Metabolites Monodemethylated, Didemethylated, Hydroxylated [11]
Elimination
Elimination Half-Life (t½) 18 - 30 hours [1][11]

| Route of Excretion | Primarily Feces (~90%) |[10] |

Table 2: Example Parameters for LC-MS/MS Quantification of Mifepristone

Parameter Setting Reference
Chromatography
Column C18 reverse-phase (e.g., Hypurity C18, 50x4.6mm, 5µm) [14]
Mobile Phase Methanol and Ammonium Acetate or Acetic Acid in Water [14][15]
Flow Rate 0.5 mL/min [14]
Injection Volume 2-10 µL [14]
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) [15][16]
Detection Mode Multiple Reaction Monitoring (MRM) [16]
MRM Transition (Mifepristone) m/z 430.3 → 372.2 or 430.3 → 134.0 [14][15]
MRM Transition (this compound) m/z 436.3 → 375.2 (Hypothetical, based on labeling)
MRM Transition (N-Demethyl Met.) m/z 416.3 → 120.0 [14]

| MRM Transition (Hydroxy Met.) | m/z 446.3 → 109.1 |[14] |

Visualizations

mifepristone_mechanism Mifepristone Mechanism of Action cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mif Mifepristone PR Progesterone Receptor (PR) Mif->PR Binds & Blocks GR Glucocorticoid Receptor (GR) Mif->GR Binds & Blocks Inactive_PR Inactive Mif-PR Complex Inactive_GR Inactive Mif-GR Complex DNA DNA (Hormone Response Elements) Inactive_PR->DNA No Binding Inactive_GR->DNA No Binding GeneTx Gene Transcription (Progesterone/Cortisol Mediated) Block Transcription Blocked

Caption: Mifepristone blocks progesterone and glucocorticoid receptors, preventing gene transcription.

pk_pd_workflow Pharmacokinetic & Pharmacodynamic Study Workflow cluster_clinical Clinical / Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_modeling Data Analysis & Modeling Phase Dosing Subject Dosing (Mifepristone) SampleCollection Biological Sample Collection (e.g., Blood at timed intervals) Dosing->SampleCollection PD_Assess Pharmacodynamic Assessment (Biomarker Analysis) Dosing->PD_Assess SamplePrep Sample Preparation (Plasma separation, add this compound IS) SampleCollection->SamplePrep PD_Model Pharmacodynamic Modeling (Correlate exposure with effect) PD_Assess->PD_Model LCMS LC-MS/MS Analysis SamplePrep->LCMS Quant Quantification of Mifepristone & Metabolites LCMS->Quant PK_Model Pharmacokinetic Modeling (Calculate Cmax, AUC, t½) Quant->PK_Model Report PK/PD Relationship Characterization PK_Model->Report PD_Model->Report

Caption: Workflow for a typical PK/PD study using a stable isotope-labeled internal standard.

pk_pd_relationship The Relationship Between PK and PD cluster_pk Pharmacokinetics (PK) What the body does to the drug cluster_pd Pharmacodynamics (PD) What the drug does to the body Dose Dose Administered PK_Process Absorption Distribution Metabolism Excretion Dose->PK_Process Input Concentration Drug Concentration in Plasma PK_Process->Concentration PD_Process Receptor Binding Signal Transduction Concentration->PD_Process Link Effect Pharmacological Effect (Clinical Response & Toxicity) PD_Process->Effect

Caption: Conceptual diagram illustrating the relationship between Pharmacokinetics and Pharmacodynamics.

Experimental Protocols

Protocol 1: Pharmacokinetic Study Design

This protocol outlines a typical design for a single-dose pharmacokinetic study in healthy subjects.

  • Subject Screening and Enrollment:

    • Recruit healthy volunteers according to inclusion/exclusion criteria defined in the clinical study protocol.

    • Obtain informed consent from all participants.

    • Perform a full medical screening, including baseline blood work.

  • Dosing Administration:

    • Subjects should fast overnight for at least 8 hours prior to dosing.

    • Administer a single oral dose of mifepristone (e.g., 200 mg).[17]

    • Record the exact time of administration.

  • Blood Sample Collection:

    • Collect venous blood samples (approx. 5 mL) into EDTA-containing tubes at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[18]

    • The sampling schedule is designed to capture the absorption, distribution, and long elimination phases of the drug.

  • Plasma Processing and Storage:

    • Immediately after collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant into uniquely labeled cryovials.

    • Store the plasma samples at -80°C until bioanalysis.

Protocol 2: Bioanalytical Method for Mifepristone Quantification using LC-MS/MS

This protocol describes the quantification of mifepristone in human plasma using this compound as an internal standard.

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of mifepristone and this compound (IS) in methanol.

    • Perform serial dilutions of the mifepristone stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).

    • Prepare a working solution of the IS (e.g., 100 ng/mL) in the same diluent.

  • Preparation of Calibration Standards and Quality Controls:

    • Spike blank human plasma with the appropriate mifepristone working solutions to create a calibration curve (e.g., 5-2000 ng/mL).[16]

    • Prepare QC samples in blank plasma at low, medium, and high concentrations.

  • Sample Extraction (Solid-Phase Extraction - SPE): [14][16]

    • Thaw plasma samples, calibrators, and QCs on ice.

    • To 200 µL of plasma, add 20 µL of the IS working solution (this compound) and vortex briefly.

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Elute the analyte and IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters outlined in Table 2.

    • Equilibrate the column for at least 15 minutes before starting the sequence.

    • Inject the extracted samples. The sequence should consist of a blank, the calibration curve, QC samples, and the unknown study samples.

  • Data Processing and Analysis:

    • Integrate the chromatographic peaks for mifepristone and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

    • Determine the concentration of mifepristone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

    • The acceptance criteria for the run are typically that at least 75% of the calibrators and two-thirds of the QCs are within ±15% of their nominal values (±20% for the lower limit of quantification).

References

Application Note: Quantitative Analysis of Mifepristone in Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1][2] It is widely used for medical termination of pregnancy and is also investigated for its potential in treating various other conditions, including Cushing's syndrome, endometriosis, and certain types of cancer.[1][2] Accurate and reliable quantification of mifepristone in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[3]

This application note details a robust and sensitive method for the quantitative analysis of mifepristone in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Mifepristone-¹³C,d₃, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[4] The protocol described herein is based on established methodologies for mifepristone quantification in plasma.[1][5][6]

Experimental Protocols

Materials and Reagents
  • Mifepristone analytical standard

  • Mifepristone-¹³C,d₃ internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and acetic acid

  • Human plasma (K₃EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB) or protein precipitation reagents (e.g., trichloroacetic acid, ice-cold acetonitrile)

Sample Preparation

Two common methods for plasma sample preparation for mifepristone analysis are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

2.2.1. Solid-Phase Extraction (SPE) Protocol [1][5][7]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add 20 µL of Mifepristone-¹³C,d₃ internal standard solution (concentration to be optimized, e.g., 100 ng/mL). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2.2.2. Protein Precipitation (PPT) Protocol

  • Precipitation: To 200 µL of plasma, add 20 µL of Mifepristone-¹³C,d₃ internal standard solution. Add 600 µL of ice-cold acetonitrile.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute. Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute as described in the SPE protocol.

G cluster_sample_prep Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_ppt Protein Precipitation (PPT) plasma Plasma Sample (200 µL) add_is Add Mifepristone-¹³C,d₃ IS plasma->add_is vortex1 Vortex add_is->vortex1 spe_load Load onto Conditioned SPE Cartridge vortex1->spe_load SPE Path add_ppt Add Ice-Cold Acetonitrile vortex1->add_ppt PPT Path spe_wash Wash with 5% Methanol spe_load->spe_wash spe_elute Elute with Methanol spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate vortex2 Vortex & Centrifuge add_ppt->vortex2 transfer_supernatant Transfer Supernatant vortex2->transfer_supernatant transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Analysis

The following are representative LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

2.3.1. Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B for 1 min
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time ~5 minutes

2.3.2. Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mifepristone430.3372.230
Mifepristone-¹³C,d₃434.3376.230

Note: The exact m/z values for the internal standard may vary slightly based on the position of the isotopic labels.

Quantitative Data Summary

The following tables summarize typical validation parameters for a quantitative mifepristone assay in plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range 0.5 - 500 ng/mL[6]
Correlation Coefficient (r²) > 0.99
Weighting 1/x²

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5< 15%± 15%< 15%± 15%
Low1.5< 10%± 10%< 10%± 10%
Medium50< 10%± 10%< 10%± 10%
High400< 10%± 10%< 10%± 10%

Data presented are representative values from similar validated methods.[6]

Table 3: Recovery and Matrix Effect

ParameterMifepristoneMifepristone-¹³C,d₃
Extraction Recovery > 85%> 85%
Matrix Effect Minimal, corrected by IS-

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is a critical component of this analytical method. The following diagram illustrates the logical relationship of how the internal standard corrects for variability.

G cluster_workflow Analytical Workflow cluster_correction Internal Standard Correction cluster_variability Sources of Variability Corrected by IS sample_prep Sample Preparation (Extraction & Cleanup) lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing analyte Mifepristone (Analyte) ms_detection->analyte is Mifepristone-¹³C,d₃ (Internal Standard) ms_detection->is final_conc Final Concentration data_processing->final_conc analyte_response Analyte Peak Area analyte->analyte_response is_response IS Peak Area is->is_response extraction_loss Extraction Loss is->extraction_loss matrix_effects Matrix Effects (Ion Suppression/Enhancement) is->matrix_effects injection_vol Injection Volume Variation is->injection_vol ratio Peak Area Ratio (Analyte / IS) analyte_response->ratio is_response->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve cal_curve->data_processing

Caption: Role of the Internal Standard in Quantitative Analysis.

Conclusion

The LC-MS/MS method presented provides a sensitive, specific, and reliable approach for the quantification of mifepristone in human plasma. The use of the stable isotope-labeled internal standard, Mifepristone-¹³C,d₃, is essential for achieving the high accuracy and precision required for regulated bioanalysis. This application note serves as a comprehensive guide for researchers and scientists involved in the development and application of bioanalytical methods for mifepristone.

References

Application Note: Sample Preparation Techniques for the Analysis of Mifepristone-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mifepristone (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties. Accurate quantification of Mifepristone in biological matrices is crucial for pharmacokinetic, clinical, and forensic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Mifepristone-13C,d3, is the gold standard for quantitative analysis by mass spectrometry. It corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision. Effective sample preparation is a critical prerequisite to remove interfering substances from the biological matrix (e.g., plasma, blood, tissue) and to concentrate the analyte of interest. This document provides detailed protocols for three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

General Experimental Workflow

The selection of a sample preparation method depends on the biological matrix, the required limit of quantification, and available laboratory equipment. The overall process, from sample collection to final analysis, is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis LLE Liquid-Liquid Extraction (LLE) Evap Evaporation & Reconstitution LLE->Evap SPE Solid-Phase Extraction (SPE) SPE->Evap PPT Protein Precipitation (PPT) PPT->Evap Analysis LC-MS/MS Analysis Evap->Analysis Sample Biological Sample (e.g., Plasma, Blood) + this compound (IS) Sample->LLE Sample->SPE Sample->PPT

Validated Method for the Quantification of Mifepristone in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mifepristone, also known as RU-486, is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1] It is clinically used for the medical termination of pregnancy and in the management of hyperglycemia associated with Cushing syndrome.[2] Accurate quantification of mifepristone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed protocols for the validated quantification of mifepristone in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action

Mifepristone functions as a competitive antagonist of the progesterone and glucocorticoid receptors. By binding to the intracellular progesterone receptor, it blocks the effects of progesterone, which is essential for maintaining pregnancy.[2][3] This antagonism leads to the breakdown of the uterine lining and sensitizes the myometrium to prostaglandins, facilitating the termination of pregnancy.[3][4] At higher doses, mifepristone blocks the glucocorticoid receptor, which is the basis for its use in treating Cushing syndrome.[2]

mifepristone_mechanism cluster_cell Target Cell Mifepristone Mifepristone PR Progesterone Receptor Mifepristone->PR Binds Progesterone Progesterone Progesterone->PR Binds Mif_PR Mifepristone-PR Complex (Inactive) PR->Mif_PR Forms Prog_PR Progesterone-PR Complex (Active) PR->Prog_PR Forms DNA DNA Mif_PR->DNA Prevents Binding Prog_PR->DNA Binds to Gene_Transcription Gene Transcription (Blocked) DNA->Gene_Transcription Initiates Biological_Effect Biological Effect (e.g., Endometrial Support) Gene_Transcription->Biological_Effect Leads to

Caption: Simplified signaling pathway of mifepristone's antagonistic action on the progesterone receptor.

Quantitative Data Summary

The following tables summarize the validation parameters of two common methods for mifepristone quantification in human plasma.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range5 - 10000 ng/mL[5]
Correlation Coefficient (r)0.9999[5]
Limit of Detection (LOD)3 ng/mL[5]
Limit of Quantification (LOQ)10 ng/mL[6]
Intra-day Precision (%RSD)4.7% - 12.2%[5]
Inter-day Precision (%RSD)3.6% - 11.4%[5]
Intra-day Accuracy92.1% - 100.6%[5]
Inter-day Accuracy92.4% - 98.4%[5]
Absolute Recovery91.7% - 100.1%[5]

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range0.5 - 500 ng/mL[7]
Correlation Coefficient (r²)>0.997[7]
Limit of Detection (LOD)30 pg on column[7]
Limit of Quantification (LOQ)50 pg on column[7]
Intra-assay Precision (%RSD)≤7.2%[7]
Inter-assay Precision (%RSD)≤15.7%[7]
Intra-assay Accuracy (%RME)≤8.2%[7]
Inter-assay Accuracy (%RME)≤10.2%[7]
Recovery>93%[8]

Experimental Protocols

A generalized workflow for the quantification of mifepristone from plasma samples is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Plasma_Sample Plasma Sample Collection Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Extraction Extraction (SPE or LLE) Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chromatography Chromatographic Separation (HPLC or UPLC) Reconstitution->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for mifepristone quantification.
HPLC-UV Method

This protocol is adapted from a validated method for the determination of mifepristone in human plasma.[5]

4.1.1. Materials and Reagents

  • Mifepristone reference standard

  • Norethisterone (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Solid-phase extraction (SPE) C18 cartridges

4.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • SPE manifold

4.1.3. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • To 1 mL of plasma, add the internal standard (norethisterone).

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute mifepristone and the internal standard with 3 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.1.4. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (80:20, v/v)[5]

  • Flow Rate: 0.6 mL/min[5]

  • Column Temperature: 20°C[5]

  • Detection Wavelength: 302 nm for mifepristone and 240 nm for norethisterone[5]

  • Injection Volume: 20 µL

LC-MS/MS Method

This protocol is based on a sensitive liquid chromatography-mass spectrometric method for mifepristone quantification.[7]

4.2.1. Materials and Reagents

  • Mifepristone reference standard

  • Alfaxolone (Internal Standard)

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Diethyl ether

  • Human plasma (K2EDTA)

4.2.2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • C18 reversed-phase column

4.2.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add the internal standard (alfaxolone).

  • Add 1 mL of diethyl ether and vortex for 1 minute.

  • Centrifuge at 3000g for 10 minutes at 4°C.[7]

  • Transfer the organic layer to a new tube.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4.2.4. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient Elution: A gradient from 30% B to 60% B over 5 minutes.[7]

  • Flow Rate: 0.5 mL/min[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Mifepristone: m/z 430 -> 372[7]

    • Alfaxolone (IS): m/z 333 -> 297[7]

Stability

Plasma samples containing mifepristone have been found to be stable for at least one month when stored at -20°C.[5] Short-term stability studies have shown that mifepristone and its metabolites are stable in processed samples stored in an autosampler at 5°C for 48 hours.[9] For long-term storage of processed samples, -80°C is recommended.[10]

Conclusion

The described HPLC-UV and LC-MS/MS methods are validated, sensitive, and accurate for the quantification of mifepristone in human plasma. The choice of method will depend on the required sensitivity and the available instrumentation. The LC-MS/MS method offers higher sensitivity, making it suitable for studies with low expected concentrations of mifepristone.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Mifepristone using Mifepristone-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1][2] It is primarily used for medical termination of pregnancy and to manage hyperglycemia in patients with Cushing's syndrome.[1] Therapeutic drug monitoring (TDM) of mifepristone is crucial to ensure efficacy and safety, particularly when investigating its therapeutic potential in other areas such as the treatment of endometriosis, uterine fibroids, and certain cancers.

The use of a stable isotope-labeled internal standard, such as Mifepristone-13C,d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of mifepristone in biological matrices. This approach offers high sensitivity, specificity, and accuracy by correcting for matrix effects and variations in sample processing and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring of mifepristone using this compound as an internal standard.

Signaling Pathways of Mifepristone

Mifepristone exerts its biological effects primarily by acting as a competitive antagonist at the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1]

Progesterone Receptor Antagonism

At lower doses, mifepristone primarily targets the progesterone receptor. Progesterone is essential for the maintenance of pregnancy. By blocking this receptor, mifepristone leads to the breakdown of the uterine lining, cervical softening, and an increase in uterine contractility, ultimately resulting in the termination of pregnancy.

Mifepristone_Progesterone_Pathway cluster_Cell Target Cell (e.g., Endometrial Cell) Mifepristone Mifepristone PR Progesterone Receptor (PR) Mifepristone->PR Binds & Blocks Progesterone Progesterone Progesterone->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociates PRE Progesterone Response Element (PRE) PR->PRE Binds PR->PRE Binding Inhibited Transcription Gene Transcription (Pro-gestational genes) PRE->Transcription Activates Biological_Effects_P Maintenance of Pregnancy Transcription->Biological_Effects_P Leads to Biological_Effects_M Endometrial Breakdown Transcription->Biological_Effects_M Inhibition leads to

Mifepristone's antagonistic action on the progesterone receptor signaling pathway.
Glucocorticoid Receptor Antagonism

At higher doses, mifepristone also acts as a potent antagonist of the glucocorticoid receptor, blocking the action of cortisol. This mechanism is utilized in the treatment of hyperglycemia associated with Cushing's syndrome. By blocking the GR, mifepristone mitigates the effects of excess cortisol, such as high blood sugar levels.

Mifepristone_Glucocorticoid_Pathway cluster_Cell Target Cell (e.g., Liver, Fat, Muscle Cell) Mifepristone Mifepristone GR Glucocorticoid Receptor (GR) Mifepristone->GR Binds & Blocks Cortisol Cortisol Cortisol->GR Binds HSP Heat Shock Proteins (HSP) GR->HSP Dissociates GRE Glucocorticoid Response Element (GRE) GR->GRE Binds GR->GRE Binding Inhibited Transcription Gene Transcription (Gluconeogenic genes) GRE->Transcription Activates Biological_Effects_C Increased Blood Sugar Transcription->Biological_Effects_C Leads to Biological_Effects_M Reduced Blood Sugar Transcription->Biological_Effects_M Inhibition leads to

Mifepristone's antagonistic action on the glucocorticoid receptor signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated LC-MS/MS methods for the analysis of mifepristone in human plasma. While a specific protocol using this compound was not found, the performance of the assay is expected to be similar to methods using other deuterated internal standards.

Table 1: LC-MS/MS Method Parameters for Mifepristone Quantification

ParameterMethod 1Method 2Method 3
Internal Standard LevonorgestrelAlfaxoloneMifepristone-d3
Sample Volume 100 µL Plasma100 µL Plasma200 µL Whole Blood
Extraction Method Solid-Phase ExtractionLiquid-Liquid ExtractionLiquid-Liquid Extraction
Linearity Range 5 - 2000 ng/mL[3]0.5 - 500 ng/mL[4]0.5 - 1000 ng/mL[5]
Lower Limit of Quantification (LLOQ) 5.0 ng/mL[3]0.5 ng/mL0.5 ng/mL[5]
Intra-assay Precision (%RSD) < 15%≤ 7.2%[4]< 13.2%[5]
Inter-assay Precision (%RSD) < 15%≤ 15.7%[4]< 13.2%[5]
Intra-assay Accuracy (%RE) Not Reported≤ 8.2%[4]< 13.2%[5]
Inter-assay Accuracy (%RE) Not Reported≤ 10.2%[4]< 13.2%[5]
Recovery 94.5 - 103.7%[3]Not Reported96.3 - 114.7%[5]

Experimental Protocols

This section provides a detailed protocol for the quantification of mifepristone in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is based on established methods and can be adapted for the use of this compound.

Materials and Reagents
  • Mifepristone analytical standard

  • This compound (or other stable isotope-labeled mifepristone) internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or acetic acid

  • Ammonium acetate

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents (e.g., diethyl ether, methyl tert-butyl ether)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)

Experimental Workflow

TDM_Workflow Start Start: Plasma Sample Collection IS_Spike Spike with This compound (IS) Start->IS_Spike Sample_Prep Sample Preparation (Protein Precipitation, LLE, or SPE) Extraction Extraction of Analytes Sample_Prep->Extraction IS_Spike->Sample_Prep Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Report Concentration Data_Processing->End

General workflow for mifepristone therapeutic drug monitoring.
Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve mifepristone and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the mifepristone stock solution in methanol or a suitable solvent to create a series of working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of, for example, 100 ng/mL in methanol.

Sample Preparation (Liquid-Liquid Extraction Protocol)

This protocol is adapted from a method using a deuterated internal standard.[5]

  • Pipette 200 µL of plasma sample, calibration standard, or QC sample into a clean centrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

  • Add 200 µL of 0.5 M ammonium carbonate solution (pH 9) and vortex.[5]

  • Add 2 mL of tert-butyl-methyl ether and vortex for 10 minutes.[5]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example conditions and should be optimized for the specific instrumentation used.

Table 2: Example LC-MS/MS Conditions

ParameterSetting
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% A, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Mifepristone: e.g., m/z 430.3 → 372.3; this compound: to be determined empirically
Collision Energy Optimize for each transition
Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of mifepristone to this compound against the concentration of the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.

  • Determine the concentration of mifepristone in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of mifepristone. The detailed protocols and summarized quantitative data in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals to establish and validate their own bioanalytical methods. Accurate and precise TDM is essential for optimizing mifepristone therapy and advancing its clinical applications.

References

Application of Mifepristone-13C,d3 in Forensic Toxicology: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1] Its primary clinical application is in combination with a prostaglandin analog for medical termination of pregnancy.[1] However, its use in non-clinical settings or in contexts of coerced administration can have significant forensic implications. The detection and quantification of mifepristone and its metabolites in biological specimens are crucial for forensic toxicological investigations, particularly in cases of suspected illegal abortion or drug-facilitated crimes.

The use of a stable isotope-labeled internal standard, such as Mifepristone-13C,d3, is the gold standard for quantitative analysis by mass spectrometry. It ensures the highest accuracy and precision by correcting for variations in sample preparation and instrumental analysis. This document provides detailed application notes and protocols for the use of this compound in the forensic toxicological analysis of mifepristone.

Application Notes

The primary application of this compound in forensic toxicology is as an internal standard for the quantification of mifepristone and its major metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled standard co-elutes with the native analyte and exhibits identical chemical behavior during extraction and ionization, thereby compensating for matrix effects and ensuring reliable quantification.[2]

Key metabolites of mifepristone that should be monitored in toxicological analyses include:

  • N-desmethyl-mifepristone

  • N,N-didesmethyl-mifepristone

  • 22-OH-mifepristone (hydroxylated metabolite)

  • N-desmethyl-hydroxy-mifepristone

The detection of these metabolites in addition to the parent drug can provide a more comprehensive picture of mifepristone exposure.

Quantitative Data Summary

The following tables summarize the quantitative data from a validated Ultra-High-Performance Liquid Chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) method for the determination of mifepristone and its metabolites in whole blood, utilizing a deuterated internal standard which serves as a proxy for this compound.[3][4][5]

Table 1: Method Validation Parameters [3][4][5]

ParameterMifepristoneN-desmethyl-mifepristoneN,N-didesmethyl-mifepristone22-OH-mifepristone
Limit of Quantification (LOQ) 0.5 ng/mL0.5 ng/mL0.5 ng/mL0.5 ng/mL
Linearity Range 0.5 - 500 ng/mL0.5 - 500 ng/mL0.5 - 1000 ng/mL0.5 - 500 ng/mL
Coefficient of Determination (R²) >0.999>0.999>0.999>0.999
Recovery 96.3 - 114.7%96.3 - 114.7%96.3 - 114.7%96.3 - 114.7%
Matrix Effect -3.0 to 14.7%-3.0 to 14.7%-3.0 to 14.7%-3.0 to 14.7%
Intra-day Precision (RSD%) ≤ 13.2%≤ 13.2%≤ 13.2%≤ 13.2%
Inter-day Precision (RSD%) ≤ 13.2%≤ 13.2%≤ 13.2%≤ 13.2%
Intra-day Accuracy (RE%) ≤ 13.2%≤ 13.2%≤ 13.2%≤ 13.2%
Inter-day Accuracy (RE%) ≤ 13.2%≤ 13.2%≤ 13.2%≤ 13.2%

Table 2: Concentrations in a Forensic Case Sample (Maternal Blood) [3][4][5]

AnalyteConcentration (ng/mL)
Mifepristone 557.4
N-desmethyl-mifepristone 638.7
N,N-didesmethyl-mifepristone 144.5
22-OH-mifepristone 176.9
N-desmethyl-hydroxy-mifepristone Qualitative Identification

Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for the analysis of mifepristone and its metabolites in whole blood.[3][4][5]

Materials:

  • Whole blood samples

  • This compound internal standard solution

  • Ammonia solution (for pH adjustment)

  • tert-Butyl methyl ether (TBME)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of whole blood into a glass tube.

  • Add the internal standard solution (this compound) at a known concentration.

  • Vortex briefly to mix.

  • Add ammonia solution to adjust the pH to approximately 9.

  • Add 2 mL of TBME.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UHPLC-QqQ-MS/MS Analysis

This protocol provides typical parameters for the instrumental analysis.[3][4]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analytes (e.g., starting with a low percentage of B, increasing to a high percentage of B, and then re-equilibrating).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Nebulizing Gas Flow: 3 L/min.

  • Heating Gas Flow: 10 L/min.

  • Interface Temperature: 250°C.

  • Desolvation Line Temperature: 200°C.

  • Heat Block Temperature: 350°C.

  • Drying Gas Flow: 10 L/min.

Table 3: Example MRM Transitions (Note: These should be optimized for the specific instrument used)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mifepristone 430.3372.2Optimized
N-desmethyl-mifepristone 416.3358.2Optimized
N,N-didesmethyl-mifepristone 402.3344.2Optimized
22-OH-mifepristone 446.3388.2Optimized
This compound 434.3376.2Optimized

Visualizations

Mifepristone_Metabolic_Pathway Mifepristone Mifepristone N_desmethyl N-desmethyl- mifepristone Mifepristone->N_desmethyl N-demethylation OH_mifepristone 22-OH-mifepristone Mifepristone->OH_mifepristone Hydroxylation NN_didesmethyl N,N-didesmethyl- mifepristone N_desmethyl->NN_didesmethyl N-demethylation N_desmethyl_OH N-desmethyl-hydroxy- mifepristone N_desmethyl->N_desmethyl_OH Hydroxylation

Caption: Metabolic pathway of Mifepristone.

Forensic_Toxicology_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Whole Blood) Add_IS Addition of This compound (IS) Sample->Add_IS LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification using IS Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Analytical workflow for Mifepristone.

Logical_Relationship Forensic_Case Forensic Case Biological_Sample Biological Sample (Blood, Urine, etc.) Forensic_Case->Biological_Sample yields Analytical_Method Validated LC-MS/MS Method Biological_Sample->Analytical_Method is analyzed by Quantitative_Results Accurate Quantitative Results Analytical_Method->Quantitative_Results generates Internal_Standard This compound (Internal Standard) Internal_Standard->Analytical_Method is crucial for Toxicological_Interpretation Toxicological Interpretation Quantitative_Results->Toxicological_Interpretation informs Expert_Testimony Expert Testimony Toxicological_Interpretation->Expert_Testimony supports Expert_Testimony->Forensic_Case contributes to

Caption: Role of this compound in forensic analysis.

References

Troubleshooting & Optimization

Addressing matrix effects in biological samples for mifepristone analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of mifepristone in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my mifepristone analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS) analysis of mifepristone in biological samples like plasma or urine, these effects can lead to either ion suppression or enhancement. This phenomenon can significantly impact the accuracy, precision, and sensitivity of your analytical method, potentially leading to erroneous quantification of mifepristone.[2][3] The main culprits behind matrix effects in biological samples are often endogenous components like phospholipids.[2]

Q2: How can I determine if matrix effects are impacting my mifepristone assay?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of mifepristone solution is infused into the mass spectrometer while a blank, extracted biological sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of mifepristone indicates the presence of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative method. The response of mifepristone spiked into a pre-extracted blank biological matrix is compared to the response of mifepristone in a neat solvent. The matrix effect can be calculated as a percentage.[4]

Q3: What is an acceptable level of matrix effect for a validated bioanalytical method?

A3: Regulatory agencies generally require a thorough evaluation of matrix effects during method validation. While specific acceptance criteria can vary, a common approach is to assess the matrix factor (MF), which is the ratio of the analyte peak response in the presence of matrix to the peak response in the absence of matrix. The coefficient of variation (CV) of the IS-normalized matrix factor should be within 15% for at least 85% of the lots of matrix tested.

Q4: Can the choice of ionization technique influence the severity of matrix effects?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with your analyte, could be a viable strategy to reduce these effects. Additionally, optimizing ESI source parameters, such as spray voltage and gas flows, can sometimes help mitigate matrix effects.

Troubleshooting Guide

Problem 1: Poor sensitivity and inconsistent results for mifepristone in plasma samples.

  • Possible Cause: Significant ion suppression due to phospholipids in the plasma matrix. Phospholipids are a major cause of matrix effects in bioanalysis.[2]

  • Troubleshooting Steps:

    • Improve Sample Preparation:

      • Liquid-Liquid Extraction (LLE): This technique is effective at removing phospholipids. A study on mifepristone analysis in human and murine plasma demonstrated high recovery and precision using LLE with diethyl ether.[6]

      • Solid-Phase Extraction (SPE): SPE can also provide cleaner extracts compared to simple protein precipitation. A validated HPLC-UV method for mifepristone in human plasma utilized C18 SPE cartridges with good extraction efficiency (>93%).[7]

      • Protein Precipitation (PPT) with Phospholipid Removal Plates: While simple PPT is often insufficient, specialized plates that specifically target and remove phospholipids can significantly reduce matrix effects.[8]

    • Optimize Chromatography:

      • Adjust the chromatographic gradient to separate mifepristone from the region where phospholipids elute. Monitoring for characteristic phospholipid ions (e.g., precursor ion scan of m/z 184 for phosphocholine-containing lipids) can help identify these regions.[9]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for mifepristone will co-elute and experience similar matrix effects as the analyte, thereby compensating for signal variations and improving accuracy and precision.

Problem 2: High variability in mifepristone recovery between different patient samples.

  • Possible Cause: Inconsistent sample cleanup or lot-to-lot variation in the biological matrix.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples. Inconsistencies in volumes, mixing times, or pH can lead to variable recovery.

    • Evaluate Different Batches of Matrix: During method development, it is crucial to evaluate the matrix effect across multiple sources (lots) of the biological matrix to ensure the method is robust.

    • Consider a More Robust Extraction Method: If using a simple method like protein precipitation, switching to a more rigorous technique like SPE or LLE can provide more consistent cleanup across different samples. A study on mifepristone and its metabolites in whole blood found that liquid-liquid extraction with tert-butyl-methyl ether at pH 9 provided the best recovery rates.[10]

Problem 3: Unexpected peaks or interferences in the chromatogram for mifepristone.

  • Possible Cause: Co-elution of endogenous matrix components or metabolites of mifepristone that are isobaric with the analyte or internal standard.

  • Troubleshooting Steps:

    • Improve Chromatographic Resolution:

      • Modify the mobile phase composition, gradient slope, or flow rate.

      • Consider using a different stationary phase (e.g., a column with a different chemistry or smaller particle size) to achieve better separation.

    • Optimize Mass Spectrometry Parameters:

      • Ensure that the selected precursor and product ion transitions for mifepristone and the internal standard are highly specific and not subject to interference from other compounds in the matrix.

    • Thorough Method Validation: During method validation, selectivity should be assessed by analyzing blank matrix from multiple sources to check for interferences at the retention time of the analyte and internal standard.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Mifepristone Analysis

Sample Preparation TechniqueBiological MatrixKey FindingsRecovery (%)Matrix Effect (%)Reference
Liquid-Liquid Extraction (LLE) with Diethyl EtherHuman and Murine PlasmaHigh recovery and precision.>90% for mifepristoneNot explicitly quantified, but inferred to be minimal due to high accuracy and precision.[6]
Liquid-Liquid Extraction (LLE) with tert-butyl-methyl etherHuman Whole BloodOptimized at pH 9 for best recovery of mifepristone and its metabolites.96.3 - 114.7-3.0 to 14.7[11]
Solid-Phase Extraction (SPE) with C18 cartridgesHuman PlasmaGood extraction efficiency for simultaneous determination of mifepristone and rivanol.>93Not explicitly quantified, but method was sensitive and accurate.[7]
Protein Precipitation (PPT)General Biological FluidsGenerally provides the least cleanup and is most susceptible to matrix effects from phospholipids.Variable, often lower than LLE or SPE.Can be significant, leading to ion suppression.[8]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike mifepristone and the internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) following the developed sample preparation procedure. Spike mifepristone and the IS into the final, dried extract before reconstitution.

    • Set C (Spiked Matrix): Spike mifepristone and the IS into the biological matrix at the beginning and process through the entire sample preparation procedure.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (MF %): (Mean peak area of Set B / Mean peak area of Set A) * 100

    • Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) * 100

    • Process Efficiency (PE %): (Mean peak area of Set C / Mean peak area of Set A) * 100

Protocol 2: Liquid-Liquid Extraction (LLE) of Mifepristone from Human Plasma (Adapted from He et al., 2007)[6]

  • To 100 µL of plasma in a glass centrifuge tube, add 10 µL of the internal standard solution (e.g., alfaxolone).

  • Add 2 mL of diethyl ether.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes at 4°C.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction (steps 2-5) one more time and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_analysis Analysis and Calculation start Start neat_solution Set A: Mifepristone in Solvent start->neat_solution blank_matrix Blank Biological Matrix start->blank_matrix spike_matrix Set C: Spiked Biological Matrix start->spike_matrix lcms_analysis LC-MS/MS Analysis neat_solution->lcms_analysis extract_blank Extract Blank Matrix blank_matrix->extract_blank extract_spiked Extract Spiked Matrix spike_matrix->extract_spiked post_spike Set B: Post-Extraction Spike extract_blank->post_spike extract_spiked->lcms_analysis post_spike->lcms_analysis calculate_mf Calculate Matrix Factor (MF) lcms_analysis->calculate_mf calculate_re Calculate Recovery (RE) lcms_analysis->calculate_re calculate_pe Calculate Process Efficiency (PE) lcms_analysis->calculate_pe end End calculate_mf->end calculate_re->end calculate_pe->end

Caption: Workflow for assessing matrix effects using the post-extraction spike method.

Sample_Preparation_Workflow_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (e.g., Plasma) ppt_step Add Precipitating Agent (e.g., Acetonitrile) start->ppt_step lle_step Add Immiscible Organic Solvent start->lle_step spe_condition Condition SPE Cartridge start->spe_condition ppt_vortex Vortex & Centrifuge ppt_step->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant final_analysis LC-MS/MS Analysis ppt_supernatant->final_analysis Higher Matrix Effect Risk lle_vortex Vortex & Centrifuge lle_step->lle_vortex lle_organic Collect Organic Layer lle_vortex->lle_organic lle_evap Evaporate & Reconstitute lle_organic->lle_evap lle_evap->final_analysis Good Cleanup spe_load Load Sample spe_condition->spe_load spe_wash Wash to Remove Interferences spe_load->spe_wash spe_elute Elute Mifepristone spe_wash->spe_elute spe_evap Evaporate & Reconstitute spe_elute->spe_evap spe_evap->final_analysis Excellent Cleanup

Caption: Comparison of common sample preparation workflows for mifepristone analysis.

References

Stability of Mifepristone-13C,d3 in solution and biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Mifepristone-13C,d3 in solutions and biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid material?

A1: As a solid, this compound is expected to be stable for years when stored at -20°C.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions can be prepared in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). For instance, a stock solution in ethanol or DMSO can be prepared at concentrations of 20-50 mg/mL.[1] These stock solutions are stable for up to 3 months when stored at -20°C.[2] For maximum solubility in aqueous buffers, it is recommended to first dissolve mifepristone in DMF and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.[1]

Q3: What is the stability of this compound in biological matrices like plasma or whole blood?

Q4: Can this compound degrade during sample processing?

A4: While generally stable, exposure to harsh conditions should be avoided. Forced degradation studies on unlabeled mifepristone have shown degradation under acidic, basic, and oxidative conditions.[4] It is crucial to maintain controlled pH and avoid strong oxidizing agents during sample preparation.

Q5: Is this compound sensitive to light or temperature?

A5: Forced degradation studies have indicated that mifepristone is relatively stable under thermal and photolytic conditions.[4] However, as a general precaution, it is advisable to protect solutions from prolonged exposure to direct light and high temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low signal intensity or loss of analyte during LC-MS/MS analysis. - Degradation in solution: Improper storage of stock or working solutions. - Adsorption to surfaces: Analyte adsorbing to plasticware or glassware. - Matrix effects: Ion suppression or enhancement from biological matrix components.- Solution Stability: Ensure stock solutions are stored at -20°C and working solutions are freshly prepared. Avoid repeated freeze-thaw cycles. - Adsorption: Use low-adsorption vials and pipette tips. Consider using a carrier solvent or adding a small percentage of an organic solvent to aqueous samples. - Matrix Effects: Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances. Use a stable isotope-labeled internal standard (like this compound itself if quantifying the unlabeled form) to compensate for matrix effects.
Inconsistent or poor recovery during sample extraction. - Inefficient extraction: The chosen extraction method may not be optimal for the matrix. - pH sensitivity: The pH of the extraction solvent may not be suitable for mifepristone.- Extraction Optimization: Test different extraction techniques (protein precipitation, LLE, SPE) and solvents to find the most efficient method. - pH Adjustment: Adjust the pH of the sample and extraction solvent to ensure mifepristone is in a non-ionized state for better extraction into organic solvents.
Presence of unexpected peaks in the chromatogram. - Degradation products: The analyte may have degraded due to improper handling or storage. - Contamination: Contamination from solvents, glassware, or the biological matrix.- Degradation Check: Analyze a freshly prepared standard solution to confirm the retention time and peak shape. Review sample handling and storage procedures. - Contamination Control: Use high-purity solvents and thoroughly clean all glassware. Analyze a blank matrix sample to identify any interfering peaks.

Quantitative Stability Data Summary

The following table summarizes available stability data for unlabeled mifepristone. It is generally assumed that the stability of this compound is comparable to its unlabeled counterpart under similar conditions.

Matrix/SolventAnalyte(s)Storage TemperatureDurationAnalyte ConcentrationStability Outcome (% Bias or Recovery)
Human Whole BloodMifepristone & its metabolitesRoom TemperatureShort-termNot specified0.82–5.02% bias for mifepristone
EthanolMifepristone-20°CUp to 3 months1 mMStable
DMSOMifepristone-20°CUp to 3 months20 mg/mLStable

Experimental Protocols

Protocol for Assessing Short-Term Stability in a Biological Matrix (e.g., Plasma)

This protocol outlines a method to evaluate the stability of this compound in plasma at room temperature and under refrigerated conditions.

1. Materials:

  • This compound

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • LC-MS grade water

  • Internal Standard (IS) solution (e.g., a structurally similar stable isotope-labeled compound)

  • Calibrators and Quality Control (QC) samples

2. Sample Preparation:

  • Spike fresh human plasma with this compound to prepare low and high concentration QC samples.

  • Aliquots of these QC samples are then stored under the following conditions:

    • Room temperature (e.g., 25°C) for 0, 2, 4, 8, and 24 hours.

    • Refrigerated (e.g., 4°C) for 0, 24, 48, and 72 hours.

  • At each time point, extract the analyte from the plasma samples. A common method is protein precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold ACN containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions (example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (example for a triple quadrupole MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and the internal standard.

    • Optimize cone voltage and collision energy for maximum signal intensity.

4. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each sample.

  • Compare the mean peak area ratios of the stability samples at each time point to the mean peak area ratio of the time 0 samples.

  • The stability is acceptable if the mean concentration at each storage condition is within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation start Spike Plasma with This compound storage Store at different conditions (T, time) start->storage extraction Protein Precipitation & Extraction storage->extraction reconstitution Reconstitute in Mobile Phase extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing (Peak Area Ratio) lcms->data stability Stability Assessment (% Bias from T0) data->stability

Caption: Experimental workflow for a stability study of this compound.

degradation_pathway cluster_degradation Potential Degradation Products Mifepristone This compound N_demethyl N-demethyl-Mifepristone-13C,d3 Mifepristone->N_demethyl Oxidative (N-demethylation) Hydroxylated Hydroxylated-Mifepristone-13C,d3 Mifepristone->Hydroxylated Acidic/Basic (Hydroxylation) N_didemethyl N,N-didemethyl-Mifepristone-13C,d3 N_demethyl->N_didemethyl Oxidative (N-demethylation)

Caption: Potential degradation pathway of this compound.

References

Minimizing carryover in Mifepristone-13C,d3 analytical runs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize analytical carryover for Mifepristone-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is analytical carryover, and how can I identify it in my this compound runs?

A1: Analytical carryover is the unintentional presence of residual analyte from a previous injection in a subsequent run, which can lead to inaccurate quantification and false positives.[1] It is typically identified by injecting a blank solvent immediately following a high-concentration sample. If a peak corresponding to this compound appears in the blank, carryover is present. A key indicator of carryover from the autosampler or injection system is a decreasing analyte peak area in a series of consecutive blank injections.[2] If the peak area remains constant across multiple blanks, it may indicate a more general contamination of the solvent or system.[2]

Q2: What are the most common causes of carryover for a compound like this compound?

A2: Mifepristone is a synthetic steroid that is very soluble in organic solvents like methanol and acetone but poorly soluble in water.[3][4] This property is a primary contributor to carryover. Common causes include:

  • Inadequate Wash Solvents: Using a wash solvent that cannot effectively solubilize Mifepristone from the system components.[1]

  • Analyte Adsorption: The compound adhering to surfaces within the LC system, such as the autosampler needle, injection valve rotor seal, tubing, or sample loop.[5][6][7]

  • Hardware Issues: Worn or damaged components, like rotor seals or needle guides, can create dead volumes or rough surfaces where the analyte can be trapped.[2]

  • Column Contamination: Accumulation of the analyte on the guard or analytical column, especially if the column is not adequately flushed between batches.[8]

Q3: What are the most effective wash solvents for minimizing this compound carryover?

A3: Given Mifepristone's high solubility in organic solvents, the wash solution must have a high organic content.[3][9][10] An ideal wash solvent should be stronger than the mobile phase used in the analytical method.[5] Using a combination of solvents is often the most effective strategy.[1]

Q4: How can I optimize my autosampler's wash method?

A4: Optimizing the autosampler wash protocol is a critical step. Consider the following adjustments:

  • Increase Wash Volume and Duration: For sticky compounds, larger wash volumes (e.g., 500–1000 µL) and longer wash times can significantly improve cleaning.[1][11]

  • Implement Pre- and Post-Injection Washes: Washing the needle both before aspirating the sample and after injecting it ensures the needle is clean at every stage.[11]

  • Use Multiple Wash Solvents: Modern autosamplers can use multiple wash solvents in sequence. A powerful strategy is to use a solvent in which the analyte is highly soluble (like DMSO or Methanol) first, followed by a weaker, miscible solvent (like Isopropanol or Acetonitrile/Water) to rinse away the first solvent.[12][13]

  • Toggle the Injection Valve: Some systems allow for toggling the injection valve during the wash cycle, which helps to flush all ports and the sample loop more effectively.[12]

Q5: How do I distinguish between carryover originating from the LC system versus the column?

A5: A systematic approach is needed to isolate the source of the carryover.[6] To determine if the column is the source, replace it with a zero-dead-volume union and run the carryover test again (inject a high-concentration standard followed by a blank). If the carryover peak disappears, the column is the source of the carryover.[13] If the peak persists, the carryover is occurring somewhere in the system upstream of the column, most likely the autosampler.[6][14]

Q6: What is considered an acceptable level of carryover?

A6: While the acceptable level can be method-dependent, a common target in the pharmaceutical industry is for the carryover peak in a blank injection to be less than 0.1% of the analyte signal from a low-concentration standard or the lower limit of quantitation (LLOQ).[1]

Troubleshooting Guides

Data Presentation: Recommended Wash Solvents

The selection of an appropriate wash solvent is crucial. Based on the known solubility of Mifepristone, the following solvents and mixtures are recommended for system and needle washes.

Solvent/MixtureKey PropertiesRecommended Use
Methanol High polarity; Mifepristone is very soluble.[3]Good general-purpose strong wash solvent.
Acetonitrile High polarity; Miscible with water.Often used in a mixture with water (e.g., 50-90% ACN) as a primary wash.[11]
Isopropanol (IPA) Medium polarity; Effective at solubilizing non-polar compounds.Excellent for flushing and as an intermediate wash between highly dissimilar solvents.
Dimethyl Sulfoxide (DMSO) High polarity; Mifepristone is highly soluble (~20-30 mg/mL).[9][10]Highly effective for stubborn carryover but is viscous and must be thoroughly flushed from the system with a solvent like IPA or Methanol to avoid precipitation.[12]
50/50 DMSO/Methanol Combines high solubility with lower viscosity than pure DMSO.A very strong wash combination for difficult-to-remove residues.[12]
Experimental Protocols

Protocol 1: Systematic Carryover Investigation

This protocol helps to confirm and quantify the extent of carryover.

  • Establish Baseline: Inject a blank solvent (typically the mobile phase or sample diluent) to ensure the system is clean.

  • Inject High-Concentration Standard: Inject the highest concentration calibrator or a high-level QC sample from your analytical run.

  • Inject Sequential Blanks: Immediately following the high-concentration standard, inject a series of 3 to 5 blank samples using the same method.

  • Analyze Results:

    • Confirm the presence of a this compound peak in the first blank.

    • Observe if the peak area decreases across the subsequent blank injections. This pattern is characteristic of system carryover.[2]

    • Quantify the carryover percentage relative to the LLOQ or a low standard.

Protocol 2: Advanced System and Autosampler Cleaning

Use this protocol when significant carryover is detected and simple wash optimization is insufficient.

  • Prepare Wash Solvents: Prepare at least two wash solutions:

    • Wash A (Strong Organic): 50/50 DMSO/Methanol or 100% Methanol.[12]

    • Wash B (Intermediate Rinse): 100% Isopropanol.

    • Wash C (Final Rinse): A mixture similar to your mobile phase, such as 80/20 Acetonitrile/Water.

  • Remove Column: Disconnect the analytical column and replace it with a zero-dead-volume union to protect it from the harsh cleaning solvents.

  • Flush the LC System:

    • Sequentially flush all mobile phase lines and the pump with Wash B, then Wash A, for at least 15-20 minutes each.

    • Reverse the flush order: flush with Wash B to remove Wash A, then flush with Wash C to re-equilibrate the system.

  • Clean the Autosampler:

    • Place vials containing each wash solvent in the autosampler tray.

    • Program the autosampler to perform a series of high-volume injections (e.g., 100 µL) and long-duration needle washes from each solvent, following the sequence: Wash B -> Wash A -> Wash B -> Wash C.

    • Ensure the entire sample loop, needle, and injection port are thoroughly flushed.

  • Re-install Column and Equilibrate: Re-install the column and equilibrate the entire system with the initial mobile phase conditions until a stable baseline is achieved.

  • Re-evaluate Carryover: Repeat the experiment outlined in Protocol 1 to confirm the carryover has been minimized.

Visualizations

The following diagrams illustrate key troubleshooting and conceptual workflows for addressing carryover.

Carryover_Troubleshooting_Workflow cluster_0 cluster_1 cluster_2 start Start: Carryover Suspected inject_high 1. Inject High Conc. Standard start->inject_high inject_blanks 2. Inject Series of Blanks inject_high->inject_blanks check_peak Peak in Blank 1? inject_blanks->check_peak is_decreasing Peak area decreases in subsequent blanks? check_peak->is_decreasing Yes no_carryover No Carryover Detected. Monitor System. check_peak->no_carryover No contamination Potential Contamination. Check solvents, vials, system. is_decreasing->contamination No carryover_confirmed Carryover Confirmed is_decreasing->carryover_confirmed Yes optimize_wash 3. Optimize Autosampler Wash (Solvent, Volume, Duration) carryover_confirmed->optimize_wash retest 4. Retest Carryover optimize_wash->retest check_again Carryover Resolved? retest->check_again isolate_source 5. Isolate Source (System vs. Column) check_again->isolate_source No resolved Carryover Minimized check_again->resolved Yes clean_system 6. Perform Deep Clean (Protocol 2) isolate_source->clean_system check_hardware 7. Inspect/Replace Hardware (Seals, Needle, Tubing) clean_system->check_hardware check_hardware->resolved Autosampler_Carryover_Pathways cluster_0 Sample Introduction cluster_1 Injection System vial Sample Vial needle Autosampler Needle vial->needle port Needle Port / Seat needle->port c1 Exterior Needle Surface needle->c1 c2 Interior Needle Surface needle->c2 loop Sample Loop port->loop c3 Scratches/Deposits in Port/Seat port->c3 valve Injection Valve (Rotor Seal & Stator) loop->valve c4 Adsorption to Loop Tubing loop->c4 to_column To Column valve->to_column c5 Trapped in Valve Scratches valve->c5

References

Resolving peak tailing or splitting for Mifepristone-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mifepristone-13C,d3 Analysis

This guide provides troubleshooting solutions for common chromatographic issues, specifically peak tailing and splitting, encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Peak Tailing Issues

Q1: What is peak tailing and why is it a concern for my this compound analysis?

A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a "tail" that extends from the peak maximum. In an ideal separation, a peak should be symmetrical and Gaussian in shape. Tailing is problematic because it reduces resolution between adjacent peaks, decreases sensitivity, and can lead to inaccurate quantification, compromising the reliability of your results.[1]

Q2: My this compound peak is consistently tailing. What is the most likely chemical cause?

A2: The most probable cause is secondary interactions between the analyte and the stationary phase. Mifepristone is a basic compound containing a dimethylamino group.[2][3] In reversed-phase chromatography using silica-based columns, residual silanol groups (Si-OH) on the silica surface can become ionized (Si-O⁻) at mobile phase pH levels above 3.[4][5] The positively charged (protonated) mifepristone molecule can then interact strongly with these negative sites, causing a secondary retention mechanism that leads to peak tailing.[1][6][7]

Q3: How can I systematically troubleshoot peak tailing for my analyte?

A3: A systematic approach is crucial. Start with the simplest and most common solutions before moving to more complex ones.

  • Mobile Phase Optimization: First, adjust the mobile phase pH to be more acidic (pH 2.5-3.0) to suppress silanol ionization.[7][8]

  • Sample Concentration: Check for column overload by injecting a diluted sample. If the peak shape improves, reduce your sample concentration or injection volume.[1][9]

  • Hardware & Connections: Inspect the system for extra-column dead volume, which can be caused by long tubing or loose fittings.[8][9]

  • Column Health: If the issue persists, consider column contamination or degradation. Flush the column or try a new, high-purity, end-capped column.[4][9]

Peak Splitting Issues

Q1: What are the common causes of a split peak for this compound?

A1: Peak splitting can arise from several physical or chemical issues within the HPLC system. Common causes include:

  • Column Contamination or Damage: A partially blocked inlet frit or a void/channel in the column's packing bed can create alternative flow paths for the analyte, resulting in a split peak.[10][11]

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (more organic) than the initial mobile phase can cause the analyte band to distort as it enters the column.[12][13][14]

  • Co-elution: An impurity or related compound may be eluting very close to your analyte, appearing as a shoulder or a split peak.[4][10]

  • System Issues: Large dead volumes before the column, such as an improper connection between the injector and the column, can also lead to peak splitting.[11][13]

Q2: How can I determine if my peak splitting is a column problem or a solvent mismatch issue?

A2: To differentiate, first check if all peaks in your chromatogram are splitting or just the peak for this compound.

  • If all peaks are split: The issue is likely systemic, such as a blocked frit, a void at the column inlet, or a significant dead volume issue after the column.[10][13]

  • If only early eluting peaks (including your analyte) are split: This strongly suggests a sample solvent mismatch. The strong injection solvent causes poor peak focusing on the column.[13][14] Try dissolving your sample in the initial mobile phase composition or a weaker solvent.[12] If that resolves the issue, the cause was solvent-related. If not, investigate potential column contamination specific to your analyte.

Troubleshooting Guides & Data

Guide 1: Mitigating Peak Tailing via Mobile Phase Optimization

Peak tailing for basic compounds like this compound is often managed by carefully controlling the mobile phase chemistry. The goal is to minimize the unwanted ionic interactions with surface silanols.

Key Strategies:

  • Lowering Mobile Phase pH: Reducing the pH to below 3.0 protonates the silanol groups, neutralizing their negative charge and thus preventing ionic interaction with the basic analyte.[1][8] Formic acid (0.1%) is a common and effective choice for LC-MS applications.[8][15]

  • Using Buffers: Adding a buffer salt (e.g., ammonium formate or ammonium acetate) at a concentration of 10-20 mM can help in two ways. It maintains a stable pH and the buffer cations compete with the analyte for active silanol sites, effectively masking them.[1][6][16]

  • Increasing Ionic Strength: A higher buffer concentration can sometimes improve peak shape by increasing the ionic strength of the mobile phase, which further masks silanol interactions.[17][18]

Table 1: Effect of Mobile Phase Additives on Peak Asymmetry for a Basic Compound

Mobile Phase Condition Typical pH Expected Asymmetry Factor (As) Rationale
Water/Acetonitrile ~7.0 > 2.0 Silanols are ionized, leading to strong secondary interactions.[4]
0.1% Formic Acid in Water/Acetonitrile ~2.8 1.2 - 1.5 Silanols are protonated, significantly reducing peak tailing.[8][15]
10 mM Ammonium Formate, pH 3.0 3.0 1.1 - 1.3 Buffer cations mask residual silanols, further improving symmetry.[6][15]

| 25 mM Phosphate Buffer, pH 7.0 (LC-UV only) | 7.0 | 1.4 - 1.7 | Higher ionic strength masks silanols even at neutral pH. Not suitable for MS.[8] |

Note: Asymmetry Factor (As) is calculated at 10% of the peak height. An ideal peak has As = 1.0. Values > 1.2 indicate tailing.[4]

Visual Workflow Guides

Peak_Tailing_Troubleshooting start Peak Tailing Observed (As > 1.2) check_overload Step 1: Check for Overload Inject 10x diluted sample start->check_overload overload_yes Tailing Improves check_overload->overload_yes Yes overload_no Tailing Persists check_overload->overload_no No solve_overload Solution: - Reduce sample concentration - Decrease injection volume overload_yes->solve_overload check_mp Step 2: Optimize Mobile Phase Lower pH to < 3 with 0.1% Formic Acid overload_no->check_mp mp_yes Tailing Improves check_mp->mp_yes Yes mp_no Tailing Persists check_mp->mp_no No solve_mp Solution: - Add 10-20mM buffer (e.g., NH4FA) - Maintain low pH mp_yes->solve_mp check_column Step 3: Check Column Health - Flush with strong solvent - Check for voids mp_no->check_column column_yes Tailing Improves check_column->column_yes Yes column_no Tailing Persists check_column->column_no No solve_column Solution: - Replace column with a modern,  end-capped version - Check for extra-column volume column_yes->solve_column column_no->solve_column Peak_Splitting_Diagnosis start Split Peak Observed for This compound q1 Are ALL peaks in the chromatogram split? start->q1 all_split Systemic Issue Likely q1->all_split Yes one_split Analyte-Specific Issue q1->one_split No check_frit Check for blocked column frit or column void at inlet all_split->check_frit check_connections Inspect tubing and connections for dead volume (post-column) check_frit->check_connections replace_column Replace column check_connections->replace_column q2 Is sample solvent stronger than mobile phase? one_split->q2 solvent_yes Probable Solvent Mismatch q2->solvent_yes Yes solvent_no Contamination or Co-elution q2->solvent_no No solve_solvent Re-dissolve sample in initial mobile phase or weaker solvent solvent_yes->solve_solvent flush_column Flush column with strong solvent solvent_no->flush_column change_method Modify gradient or use higher efficiency column to resolve interferent flush_column->change_method

References

Calibration curve linearity issues with Mifepristone-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Mifepristone-13C,d3 analysis using LC-MS/MS.

Troubleshooting Guides

Issue: Non-linear Calibration Curve at High Concentrations

Symptoms:

  • The calibration curve flattens or "rolls over" at the upper concentration levels.

  • The response factor (analyte peak area / internal standard peak area) decreases at higher concentrations.

  • Poor R-squared value (>0.99) for a linear regression model.

Potential Causes & Solutions:

Potential CauseRecommended Action
Detector Saturation The mass spectrometer detector is overwhelmed by the high ion intensity.[1][2] Solution: Reduce the signal intensity by: a) Diluting the high concentration standards and samples. b) Decreasing the injection volume. c) Optimizing MS parameters to reduce sensitivity (e.g., adjusting collision energy, using a less abundant product ion).[2]
Ionization Saturation/Suppression The electrospray ionization (ESI) source has reached its limit for generating gas-phase ions, or co-eluting matrix components are suppressing the ionization of the analyte and/or internal standard at high concentrations.[1][3] Solution: a) Dilute the samples to fall within the linear range. b) Optimize chromatographic separation to better resolve mifepristone from matrix components. c) Reduce the mobile phase flow rate, as this can sometimes lessen ion suppression in ESI.
Formation of Dimers or Adducts At high concentrations, mifepristone may form dimers or other adducts that are not detected at the target m/z.[1] Solution: a) Adjust mobile phase composition (e.g., pH, organic content) to discourage adduct formation. b) Dilute samples to reduce the likelihood of dimer formation.
Issue: Non-linear Calibration Curve at Low Concentrations

Symptoms:

  • The calibration curve shows a positive or negative bias at the lower limit of quantitation (LLOQ) and surrounding low-concentration standards.

  • Inconsistent and high %CV for the lowest concentration standards.

  • The y-intercept of the linear regression is significantly different from zero.

Potential Causes & Solutions:

Potential CauseRecommended Action
Matrix Effects Endogenous components in the biological matrix (e.g., plasma, urine) co-elute with mifepristone and enhance or suppress its ionization, or that of the internal standard, disproportionately at low concentrations.[1][4][5] Solution: a) Improve sample preparation to more effectively remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). b) Optimize the chromatographic method to separate mifepristone from the interfering peaks. c) Evaluate different lots of the biological matrix to assess the variability of the matrix effect.
Analyte Adsorption Mifepristone may adsorb to plasticware, injector components, or the analytical column, leading to signal loss that is more pronounced at lower concentrations.[6] Solution: a) Use silanized glassware or low-adsorption plasticware. b) Prime the LC system with a high-concentration sample before running the calibration curve to passivate active sites. c) Add a small amount of a competing compound to the mobile phase or sample solvent.
Contamination/Carryover Contamination in the blank matrix or carryover from a preceding high-concentration sample can artificially inflate the response of low-concentration standards. Solution: a) Ensure the blank matrix is free from mifepristone. b) Optimize the injector wash procedure to effectively clean the needle and sample loop between injections. c) Inject blank samples after high-concentration standards to assess for carryover.
Poor Ionization Efficiency At very low concentrations, the ionization of mifepristone may be inefficient or unstable. Solution: a) Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) for maximum and stable signal at the LLOQ level. b) Adjust the mobile phase pH or add modifiers to enhance the formation of the desired precursor ion.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is consistently non-linear. What is the first thing I should check?

A1: The first step is to determine where the non-linearity is occurring (high or low end of the curve). If it's at the high end, the most common cause is detector or ionization saturation.[1][2] Try a simple 1:10 dilution of your highest concentration standards to see if linearity improves. If the issue is at the low end, suspect matrix effects or analyte adsorption.[1] Review your sample preparation method and the cleanliness of your LC-MS/MS system.

Q2: I am using a stable isotope-labeled internal standard (this compound). Shouldn't this correct for all linearity issues?

A2: While a stable isotope-labeled internal standard (SIL-IS) is the best choice and corrects for many sources of variability, including extraction efficiency and matrix effects, it cannot correct for all issues.[7] A SIL-IS will not correct for detector saturation, as both the analyte and the IS will be affected, but the detector's response is no longer proportional to ion intensity. Similarly, if the concentration of the analyte is so high that it causes significant ion suppression, the relationship between the analyte and the constant-concentration IS may become non-linear.[3]

Q3: My R-squared value is >0.99, but the back-calculated concentrations for my calibrators are outside of the acceptable range (e.g., >15% deviation). Is this a problem?

A3: Yes, this is a problem. A high R-squared value alone is not sufficient to prove linearity.[1] You must also examine the residual plot and the accuracy of the back-calculated concentrations. If the calibrators show a systematic trend in their deviation (e.g., positive bias at the ends and negative bias in the middle), your data is likely better described by a non-linear (e.g., quadratic) model. Using a weighted linear regression (e.g., 1/x or 1/x²) can often improve the accuracy at the low end of the curve.[1]

Q4: Can the choice of internal standard concentration affect my calibration curve linearity?

A4: Yes. The concentration of the internal standard should be consistent across all samples and ideally produce a response that is within the linear range of the detector and similar in intensity to the analyte responses across the curve. A common practice is to use an IS concentration that gives a response around the mid-point of the calibration curve.[7]

Q5: What are the typical linearity ranges for mifepristone quantification in plasma?

A5: Published methods show a wide variety of linear ranges depending on the study's needs and instrument sensitivity. Some examples include 5-2000 ng/mL[8], 0.5-500 ng/mL[9], and 51.89-4059.14 ng/mL[10]. The appropriate range for your assay will depend on your specific experimental requirements.

Experimental Protocols

Representative Protocol: Mifepristone Quantification in Human Plasma by LC-MS/MS

This protocol is a representative example and should be optimized for your specific instrumentation and experimental needs.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a 1 mg/mL stock solution of mifepristone in methanol.

  • Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in methanol.

  • Serially dilute the mifepristone stock solution with methanol:water (1:1) to create working solutions for spiking into blank plasma.

  • Prepare a working IS solution at 100 ng/mL in methanol:water (1:1).

  • Spike blank human plasma with the mifepristone working solutions to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 20 µL of the 100 ng/mL IS working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

3. LC-MS/MS Conditions:

ParameterSetting
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Mifepristone: 430.3 → 372.2 (Quantifier), 430.3 → 134.0 (Qualifier) This compound: 434.3 → 376.2 (Quantifier)
Source Temp. 500°C
Capillary Voltage 3.5 kV

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Plasma Plasma Sample/Standard Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS ESI-MS/MS Detection LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data Cal_Curve Construct Calibration Curve Data->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify G cluster_high High Concentration Troubleshooting cluster_low Low Concentration Troubleshooting Start Non-Linear Calibration Curve Check_High Issue at High Concentrations? Start->Check_High Check_Low Issue at Low Concentrations? Start->Check_Low Detector_Sat Detector/Ionization Saturation Check_High->Detector_Sat Yes Matrix_Effects Matrix Effects Check_Low->Matrix_Effects Yes Adsorption Analyte Adsorption Check_Low->Adsorption If Cleanup OK Dilute Dilute Samples & Re-inject Detector_Sat->Dilute Reduce_Sens Reduce MS Sensitivity Detector_Sat->Reduce_Sens Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Matrix_Effects->Improve_Cleanup Optimize_Chromo Optimize Chromatography Matrix_Effects->Optimize_Chromo Inert_System Use Inert Vials/ Prime System Adsorption->Inert_System

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Mifepristone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of bioanalytical methods for the quantification of Mifepristone, with a specific focus on the performance of Mifepristone-¹³C,d₃ as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is widely recommended in mass spectrometry-based bioanalysis to compensate for variability during sample preparation and analysis, ensuring the highest accuracy and precision.[1][2] This guide compares the validation parameters of a method using Mifepristone-d₃ against established methods employing alternative structural analog internal standards, namely Alfaxolone and Levonorgestrel.

The data and protocols presented are compiled from peer-reviewed studies to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their pharmacokinetic and toxicological studies. All methods discussed are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for quantifying analytes in complex biological matrices.[3]

Comparative Performance of Internal Standards

The selection of an appropriate internal standard (IS) is critical for the reliability of a bioanalytical method. An ideal IS mimics the analyte's behavior throughout the entire analytical process. Stable isotope-labeled standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte, leading to better correction for matrix effects and variability in extraction and ionization.[2]

The following tables summarize the key validation parameters for bioanalytical methods quantifying Mifepristone using different internal standards.

Table 1: Method Performance and Linearity
ParameterMethod 1: Mifepristone-d₃ ISMethod 2: Alfaxolone ISMethod 3: Levonorgestrel IS
Analytical Technique UHPLC-QqQ-MS/MSHPLC-Triple Quadrupole MSHPLC-MS/MS
Linearity Range 0.5 - 500 ng/mL[4][5]0.5 - 500 ng/mL[6][7]0.039 - 40.0 ng/mL[8][9]
Correlation (r²) > 0.999[4][5]> 0.997[6][7]Not Specified
LLOQ 0.5 ng/mL[4][5]0.5 ng/mL[6]0.04 - 0.105 ng/mL[8][9]

LLOQ: Lower Limit of Quantification

Table 2: Accuracy and Precision
ParameterMethod 1: Mifepristone-d₃ ISMethod 2: Alfaxolone ISMethod 3: Levonorgestrel IS
Intra-Assay Precision (%RSD) ≤ 13.2%[4][5]≤ 7.2%[6][7]Not Specified
Inter-Assay Precision (%RSD) ≤ 13.2%[4][5]≤ 15.7%[6][7]Not Specified
Intra-Assay Accuracy (%RE) Within ± 13.2%[4][5]≤ 8.2%[6][7]Not Specified
Inter-Assay Accuracy (%RE) Within ± 13.2%[4][5]≤ 10.2%[6][7]Not Specified

%RSD: Relative Standard Deviation; %RE: Relative Error. Values represent the maximum deviation observed.

Table 3: Sample Processing and Matrix Effects
ParameterMethod 1: Mifepristone-d₃ ISMethod 2: Alfaxolone ISMethod 3: Levonorgestrel IS
Extraction Method Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)LLE or Solid-Phase Extraction (SPE)[10][11]
Recovery 96.3 - 114.7%[4][5]Not SpecifiedNot Specified
Matrix Effect -3.0 to 14.7%[4][5]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the generalized protocols for the compared methods.

Method 1: Mifepristone Quantification using Mifepristone-d₃ IS

This method is distinguished by its use of a stable isotope-labeled internal standard, which ensures high accuracy.[4][5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of a whole blood sample, add 20 µL of the internal standard working solution (Mifepristone-d₃).

    • Add 200 µL of 0.5 M ammonium carbonate solution (pH 9) to alkalinize the sample.

    • Perform extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.

    • Centrifuge the samples to separate the organic and aqueous phases.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of methanol for analysis.

  • Chromatographic Conditions (UHPLC):

    • Column: Kinetex XB-C18 (2.1 × 150 mm, 2.6 µm).[12]

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[12]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

    • Flow Rate: 0.4 mL/min.[12]

    • Gradient Elution: A typical gradient starts at 5% B, increases to 98% B, holds, and then returns to initial conditions.[12]

    • Injection Volume: 2 µL.[12]

  • Mass Spectrometric Conditions (QqQ-MS/MS):

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Mifepristone and Mifepristone-d₃ are monitored.

Method 2: Mifepristone Quantification using Alfaxolone IS

This method utilizes Alfaxolone, a structurally related steroid, as the internal standard.[6][7]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the internal standard (Alfaxolone).

    • Perform extraction using diethyl ether.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions (HPLC):

    • Column: C18 column.[7]

    • Mobile Phase: Gradient elution with methanol and ammonium acetate.[7]

    • Detection: Positive electrospray ionization.[7]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions:

      • Mifepristone: m/z 430 → 372.[7]

      • Alfaxolone: m/z 333 → 297.[7]

Method 3: Mifepristone Quantification using Levonorgestrel IS

This method employs Levonorgestrel, another synthetic steroid, as the internal standard and has demonstrated very high sensitivity.[8][9][10]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the internal standard (Levonorgestrel).

    • Extract the analytes with diethyl ether.[10]

    • Centrifuge, evaporate the supernatant, and reconstitute the residue.

  • Chromatographic Conditions (HPLC):

    • The method utilizes a C18 column with a run time of approximately 8.0 minutes.[10]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: MRM mode.

Visualized Workflows and Relationships

Diagrams created using Graphviz help illustrate complex processes and relationships, providing a clear overview of the experimental and validation workflows.

G Bioanalytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH M10 Guidelines) cluster_app Application Dev Method Development (Analyte & IS Selection, Sample Prep, LC-MS/MS Optimization) Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation Linearity Linearity & Range (Calibration Curve) Selectivity->Linearity LLOQ LLOQ Linearity->LLOQ Accuracy Accuracy LLOQ->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery Matrix Matrix Effect Recovery->Matrix Stability Stability (Freeze-Thaw, Long-Term, etc.) Matrix->Stability Analysis Study Sample Analysis Stability->Analysis

Caption: General workflow for bioanalytical method validation.

G LC-MS/MS Experimental Workflow for Mifepristone Analysis Sample 1. Biological Sample Collection (e.g., Whole Blood, Plasma) Spike 2. Spike with Internal Standard (e.g., Mifepristone-d3) Sample->Spike Extract 3. Liquid-Liquid Extraction (e.g., with tert-butyl-methyl ether) Spike->Extract Evap 4. Evaporation to Dryness Extract->Evap Recon 5. Reconstitution (in Methanol) Evap->Recon Inject 6. LC-MS/MS Injection Recon->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Detect 8. MS/MS Detection (MRM Mode) Separate->Detect Quantify 9. Data Processing & Quantification Detect->Quantify

Caption: Experimental workflow for Mifepristone analysis.

References

Performance Under Pressure: An In-Depth Comparison of Internal Standards for Mifepristone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of mifepristone, the precision and reliability of analytical methods are paramount. A crucial element in achieving robust and reproducible data is the choice of an appropriate internal standard (IS) to account for variability during sample processing and analysis. This guide provides a detailed comparison of the inter-assay and intra-assay variability observed with the stable isotope-labeled internal standard, Mifepristone-d3, and other commonly used alternatives. While the specific isotopic label "13C,d3" was not found in the reviewed literature, the performance of the closely related Mifepristone-d3 offers valuable insights.

Quantitative Data Summary

The following tables summarize the inter-assay and intra-assay variability for mifepristone quantification using different internal standards, as reported in various studies. Variability is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), while accuracy is presented as the relative error (%RE).

Table 1: Inter-Assay and Intra-Assay Variability of Mifepristone Quantification Using Mifepristone-d3 as an Internal Standard.

Analytical MethodMatrixAnalyte Concentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%RE)Inter-Day Precision (%RSD)Inter-Day Accuracy (%RE)Reference
UHPLC-QqQ-MS/MSHuman Whole Blood52.1-1.84.5-3.2Adamowicz et al., 2022[1]
1001.52.53.11.7
5001.20.82.80.4

Data presented as RSD% and RE% values which did not exceed ± 13.2%.[1]

Table 2: Inter-Assay and Intra-Assay Variability of Mifepristone Quantification Using Alternative Internal Standards.

Internal StandardAnalytical MethodMatrixAnalyte Concentration (ng/mL)Intra-Assay/Batch Precision (%RSD/%CV)Inter-Assay/Batch Precision (%RSD/%CV)Reference
Levonorgestrel LC-MS/MSHuman Plasma10< 15%< 15%He et al., 2009[2][3]
100< 15%< 15%
1000< 15%< 15%
Alfaxolone HPLC-MS/MSHuman and Murine Plasma0.5 - 500≤7.2%≤15.7%Veen et al.[4]

Experimental Protocols

Method 1: UHPLC-QqQ-MS/MS with Mifepristone-d3 Internal Standard

This method was developed for the determination of mifepristone and its metabolites in human whole blood.[1]

  • Sample Preparation:

    • To a 200 µL whole blood sample, 20 μL of an internal standard mix solution (including mifepristone-d3 at 1000 ng/mL) and 200 μL of 0.5 M ammonium carbonate solution (pH 9) are added.

    • Liquid-liquid extraction (LLE) is performed with 2 mL of tert-butyl-methyl ether for 10 minutes.

    • Samples are centrifuged at 1520× g for 10 minutes at 4 °C.

    • The organic phase is transferred and evaporated to dryness under a stream of nitrogen at 40 °C.

    • The residue is reconstituted for analysis.

  • Chromatography:

    • System: Ultra-High Performance Liquid Chromatography (UHPLC).

    • Mobile Phase: A gradient of 10 mM ammonium formate with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 μL.

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer (QqQ-MS).

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple reaction monitoring (MRM).

Method 2: LC-MS/MS with Levonorgestrel Internal Standard

This method was developed for the simultaneous determination of mifepristone and its monodemethyl metabolite in human plasma.[2][3]

  • Sample Preparation:

    • Solid-phase extraction (SPE) is utilized to extract the analytes and the internal standard from plasma samples.

  • Chromatography:

    • System: Liquid Chromatography (LC).

    • Column: XTERRA MS C18 (150 x 2.1 mm i.d., 5 µm).[2]

    • Run Time: 4.5 minutes.[2][3]

  • Mass Spectrometry:

    • System: Tandem mass spectrometry (MS/MS).

    • Ionization: Electrospray ionization (ESI).

    • Detection: Multiple reaction monitoring (MRM).

Visualizations

Assay_Variability_Workflow cluster_intra Intra-Assay Variability (Within-Run Precision) cluster_inter Inter-Assay Variability (Between-Run Precision) Intra_QC_Low QC Low (n=5) Intra_Analysis Single Analytical Run Intra_QC_Low->Intra_Analysis Intra_QC_Mid QC Mid (n=5) Intra_QC_Mid->Intra_Analysis Intra_QC_High QC High (n=5) Intra_QC_High->Intra_Analysis Intra_Calc Calculate %RSD for each QC level Intra_Analysis->Intra_Calc Inter_Run1 QC Samples (Run 1) Inter_Analysis Multiple Analytical Runs (on different days) Inter_Run1->Inter_Analysis Inter_Run2 QC Samples (Run 2) Inter_Run2->Inter_Analysis Inter_Run3 QC Samples (Run 3) Inter_Run3->Inter_Analysis Inter_Calc Calculate %RSD across all runs Inter_Analysis->Inter_Calc

Caption: Experimental workflow for determining intra-assay and inter-assay variability.

Mifepristone_MoA cluster_progesterone Progesterone Receptor Pathway cluster_glucocorticoid Glucocorticoid Receptor Pathway Mifepristone_P Mifepristone PR Progesterone Receptor (PR) Mifepristone_P->PR Antagonizes PR_Complex Inactive Mifepristone-PR Complex Gene_Transcription_P Progesterone-responsive Gene Transcription PR->Gene_Transcription_P Activates Progesterone Progesterone Progesterone->PR Binds Biological_Effects_P Maintenance of Pregnancy Gene_Transcription_P->Biological_Effects_P Leads to Mifepristone_G Mifepristone (at high doses) GR Glucocorticoid Receptor (GR) Mifepristone_G->GR Antagonizes GR_Complex Inactive Mifepristone-GR Complex Gene_Transcription_G Glucocorticoid-responsive Gene Transcription GR->Gene_Transcription_G Activates Cortisol Cortisol Cortisol->GR Binds Biological_Effects_G Cortisol Signaling Gene_Transcription_G->Biological_Effects_G Leads to

Caption: Mechanism of action of Mifepristone as a receptor antagonist.

References

Performance Showdown: Choosing the Right Mass Spectrometer for Mifepristone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of mifepristone, the selection of an appropriate mass spectrometer is a critical decision that directly impacts the sensitivity, specificity, and accuracy of results. This guide provides a comparative overview of the performance of different mass spectrometry platforms for mifepristone quantification, supported by experimental data from recent scientific literature.

The analysis of mifepristone, a synthetic steroid with anti-progestational and anti-glucocorticoid properties, is crucial in various fields, including clinical pharmacokinetics, forensic toxicology, and pharmaceutical quality control. Triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), and Orbitrap mass spectrometers are the most common platforms utilized for this purpose. While each offers distinct advantages, their performance characteristics for mifepristone analysis can vary significantly.

Quantitative Performance Comparison

The following table summarizes the quantitative performance data for mifepristone analysis using different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, primarily employing triple quadrupole mass spectrometers, as reported in recent studies.

ParameterTriple Quadrupole (QqQ) - Method 1[1][2][3]Triple Quadrupole (QqQ) - Method 2[4]Triple Quadrupole (QqQ) - Method 3[5][6][7][8]Q-TOF - Method 4[9]
Limit of Detection (LOD) Not Reported1.0 ng/mL30 pg on column[10]Not Reported
Limit of Quantification (LOQ) 0.5 ng/mL[1][2][3]50.95 ng/mL[4]50 pg on column[10]Not Reported
Linearity Range 0.5 - 1000 ng/mL[1][2]51.89 - 4059.14 ng/mL[4]0.5 - 500 ng/mL[5][6]Not Reported
Coefficient of Determination (r²) >0.999[1][2][3]Not Reported>0.997[5][6]Not Reported
Intra-assay Precision (%RSD) < 13.2%[1][2][3]Not Reported≤ 7.2%Not Reported
Inter-assay Precision (%RSD) < 13.2%[1][2][3]Not Reported≤ 15.7%Not Reported
Intra-assay Accuracy (%RE) < 13.2%[1][2][3]Not Reported≤ 8.2%Not Reported
Inter-assay Accuracy (%RE) < 13.2%[1][2][3]Not Reported≤ 10.2%Not Reported
Recovery 96.3 - 114.7%[1][2][3]Not Reported~30% for mifepristoneNot Reported
Matrix Human Whole Blood[1][2][3]Human Plasma[4]Human and Murine Plasma[5][6]Fetal Plasma[9]

Note: Direct comparative studies between QqQ, Q-TOF, and Orbitrap for mifepristone analysis are limited in the reviewed literature. The data for Q-TOF is from a study focused on identification and quantification in a specific matrix and lacks the comprehensive validation data available for QqQ methods. No specific performance data for Orbitrap mass spectrometers in mifepristone analysis was found in the searched literature.

Discussion of Mass Spectrometer Performance

Triple Quadrupole (QqQ) Mass Spectrometers: As evidenced by the extensive data in the table, QqQ instruments are the workhorses for quantitative mifepristone analysis. Their high sensitivity and specificity, achieved through multiple reaction monitoring (MRM), make them ideal for routine targeted quantification in complex biological matrices like plasma and whole blood. The low limits of detection and quantification allow for the measurement of mifepristone at physiologically relevant concentrations.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers: While specific quantitative performance data for mifepristone is scarce, Q-TOF instruments offer the significant advantage of high-resolution mass spectrometry (HRMS). This capability is particularly valuable for the identification of unknown metabolites of mifepristone and for qualitative analysis in complex samples, as demonstrated in the analysis of fetal plasma[9]. The high mass accuracy of Q-TOF systems provides greater confidence in compound identification.

Orbitrap Mass Spectrometers: Orbitrap technology also provides high-resolution and high-mass-accuracy data. Although no specific studies on mifepristone analysis using Orbitrap platforms were identified in the search, their known capabilities suggest they would be well-suited for both qualitative and quantitative analysis. Orbitrap instruments could be particularly advantageous for untargeted metabolomics studies to investigate the broader metabolic fate of mifepristone.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for mifepristone analysis by LC-MS/MS.

Sample Preparation

A common sample preparation technique for mifepristone in biological fluids is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Liquid-Liquid Extraction (LLE):

    • To a 100 µL plasma or whole blood sample, add an internal standard (e.g., a deuterated mifepristone analog).

    • Add a basifying agent (e.g., 0.5 M ammonium carbonate solution, pH 9)[3].

    • Add an extraction solvent (e.g., tert-butyl methyl ether or diethyl ether)[3][5][6].

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol and water.

    • Load the pre-treated plasma sample.

    • Wash the cartridge to remove interferences.

    • Elute mifepristone and the internal standard with an appropriate solvent.

    • Evaporate the eluate and reconstitute for analysis[4].

Liquid Chromatography (LC)

Chromatographic separation is typically achieved using a C18 reversed-phase column.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 5 µm) is commonly used[4][5][6].

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is employed[1][4].

  • Flow Rate: A typical flow rate is 0.4 mL/min[1].

  • Injection Volume: 2-10 µL of the reconstituted sample is injected[1][4][5][6].

Mass Spectrometry (MS)
  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for mifepristone analysis.

  • Triple Quadrupole (QqQ) Parameters:

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 430.3 (for mifepristone)[4].

    • Product Ions (Q3): The specific product ions monitored will depend on the instrument and optimization, for example, m/z 134[4].

  • Q-TOF and Orbitrap Parameters:

    • Scan Type: Full scan for qualitative analysis and targeted MS/MS or parallel reaction monitoring (PRM) for quantitative analysis.

    • High-resolution accurate mass data is acquired.

Visualizing Mifepristone's Mechanism of Action and Analytical Workflows

To further aid in understanding, the following diagrams, generated using the DOT language, illustrate the signaling pathways affected by mifepristone and a general experimental workflow for its analysis.

Signaling Pathways

Mifepristone primarily acts as an antagonist to the progesterone and glucocorticoid receptors.

mifepristone_progesterone_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mifepristone Mifepristone PR Progesterone Receptor (PR) Mifepristone->PR Binds Progesterone Progesterone Progesterone->PR Binds PR_HSP Inactive PR-HSP Complex PR->PR_HSP Mif_PR Mifepristone-PR Complex PR->Mif_PR Prog_PR Progesterone-PR Complex PR->Prog_PR HSP Heat Shock Proteins (HSP) HSP->PR_HSP PR_HSP->PR Dissociates PRE Progesterone Response Element (PRE) on DNA Mif_PR->PRE Binds Prog_PR->PRE Binds Gene_Transcription Gene Transcription PRE->Gene_Transcription Inhibits Biological_Effects Progestational Effects Blocked Gene_Transcription->Biological_Effects

Caption: Mifepristone's antagonism of the progesterone receptor signaling pathway.

mifepristone_glucocorticoid_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mifepristone Mifepristone GR Glucocorticoid Receptor (GR) Mifepristone->GR Binds Cortisol Cortisol Cortisol->GR Binds GR_HSP Inactive GR-HSP Complex GR->GR_HSP Mif_GR Mifepristone-GR Complex GR->Mif_GR Cort_GR Cortisol-GR Complex GR->Cort_GR HSP Heat Shock Proteins (HSP) HSP->GR_HSP GR_HSP->GR Dissociates GRE Glucocorticoid Response Element (GRE) on DNA Mif_GR->GRE Binds Cort_GR->GRE Binds Gene_Transcription Gene Transcription GRE->Gene_Transcription Inhibits Biological_Effects Glucocorticoid Effects Blocked Gene_Transcription->Biological_Effects

Caption: Mifepristone's antagonism of the glucocorticoid receptor signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the analysis of mifepristone in a biological sample.

mifepristone_analysis_workflow Sample Biological Sample (e.g., Plasma, Whole Blood) Preparation Sample Preparation (LLE or SPE) Sample->Preparation LC Liquid Chromatography (C18 Reversed-Phase) Preparation->LC MS Mass Spectrometry (QqQ, Q-TOF, or Orbitrap) LC->MS Data Data Acquisition (MRM or Full Scan) MS->Data Analysis Data Analysis (Quantification & Identification) Data->Analysis Result Results (Concentration, Metabolites) Analysis->Result

Caption: General experimental workflow for mifepristone analysis by LC-MS.

References

A Researcher's Guide to Bioequivalence Study Design: The Mifepristone-13C,d3 Advantage

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of generic drug development, establishing bioequivalence is a critical step to ensure therapeutic interchangeability with a reference product. For mifepristone, a synthetic steroid with antiprogestational and antiglucocortical effects, precise and reliable pharmacokinetic data is paramount. This guide provides a comprehensive comparison of study designs for mifepristone bioequivalence, with a focus on the superior accuracy and robustness achieved by incorporating a stable isotope-labeled internal standard, Mifepristone-13C,d3.

This guide will delve into the detailed experimental protocols, present comparative pharmacokinetic data from various studies, and visualize the intricate workflows and study designs. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in designing and executing bioequivalence trials.

The Gold Standard: A Two-Way Crossover Study Design

The most widely accepted design for mifepristone bioequivalence studies is the single-dose, two-period, two-sequence, crossover design.[1] This robust methodology minimizes variability and allows for a more precise comparison between the test and reference formulations.

In this design, a group of healthy subjects is randomly assigned to one of two sequences. In the first period, one group receives the test formulation of mifepristone, while the other receives the reference formulation. After a washout period, which for mifepristone is typically 21 to 28 days to ensure complete elimination of the drug, the subjects are "crossed over" to the alternate formulation for the second period.[2] Blood samples are collected at predetermined intervals in each period to determine the plasma concentration of mifepristone over time.

dot

cluster_period1 Period 1 cluster_washout Washout Period (21-28 days) cluster_period2 Period 2 group1_p1 Group 1: Receives Test Formulation washout Drug Elimination group1_p1->washout Crossover group2_p1 Group 2: Receives Reference Formulation group2_p1->washout group1_p2 Group 1: Receives Reference Formulation washout->group1_p2 group2_p2 Group 2: Receives Test Formulation washout->group2_p2 start Plasma Sample (200 µL) add_is Add this compound (Internal Standard) start->add_is add_buffer Add Ammonium Carbonate (pH 9) add_is->add_buffer lle Liquid-Liquid Extraction (tert-butyl-methyl ether) add_buffer->lle centrifuge Centrifugation lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

References

Navigating the Regulatory Maze: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice and validation of an internal standard (IS) is a critical decision with far-reaching implications for data integrity and regulatory acceptance. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) and their alternatives, supported by experimental data and detailed methodologies, to aid in making informed decisions that align with global regulatory expectations.

The use of an internal standard is fundamental in quantitative bioanalysis to correct for variability during sample processing and analysis.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established comprehensive guidelines for bioanalytical method validation, with a strong emphasis on the appropriate use and validation of internal standards.[2][3][4]

The Gold Standard: Stable Isotope-Labeled Internal Standards

Regulatory guidelines consistently recommend the use of a stable isotope-labeled internal standard, particularly for mass spectrometry-based assays.[3] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical behavior to the analyte makes it the ideal tool to track and compensate for variability in extraction recovery, matrix effects, and instrument response.[5]

However, the use of a SIL-IS is not without its own set of regulatory requirements. Key considerations include:

  • Isotopic Purity and Stability: The SIL-IS must have high isotopic purity to prevent interference with the analyte.[6] It is also crucial to demonstrate that no isotopic exchange occurs during sample storage and processing.[3]

  • Absence of Unlabeled Analyte: The contribution of the unlabeled analyte in the SIL-IS solution to the response of the analyte should be negligible (typically <20% of the lower limit of quantification and <5% for the internal standard).[1][7]

  • Co-elution: Ideally, the SIL-IS should co-elute with the analyte to experience the same matrix effects.[8]

Alternative Approaches: When SIL-ISs Aren't Feasible

While highly recommended, the synthesis of a suitable SIL-IS may not always be practical due to cost, time constraints, or synthetic challenges. In such cases, a structural analog internal standard (ANIS) may be considered. An ANIS is a molecule with physicochemical properties closely related to the analyte. However, the use of an ANIS requires more extensive validation to demonstrate its ability to adequately mimic the behavior of the analyte.

Performance Comparison: SIL-IS vs. Analog IS

Experimental data consistently demonstrates the superiority of SIL-ISs in providing more accurate and precise results compared to analog ISs. This is primarily due to the SIL-IS's ability to more effectively compensate for matrix effects and variability in extraction recovery.

Table 1: Comparison of Method Performance for Immunosuppressive Drugs Using Isotopically Labeled vs. Analog Internal Standards

AnalyteInternal Standard TypeWithin-Day Imprecision (%)Between-Day Imprecision (%)Trueness (%)
Cyclosporin AIsotopically Labeled<10<891-110
Analog<10<891-110
EverolimusIsotopically Labeled<10<891-110
Analog<10<891-110
SirolimusIsotopically Labeled<10<891-110
Analog<10<891-110
TacrolimusIsotopically Labeled<10<891-110
Analog<10<891-110

Table 2: Comparison of Accuracy for Tacrolimus Quantification Using an Isotopically Labeled vs. an Analog Internal Standard [9]

Tacrolimus Concentration (ng/mL)Accuracy with Isotopically Labeled IS (%)Accuracy with Analog IS (%)
1.5100.63101.71
1699.5597.35

While the data in Table 1 suggests comparable performance for immunosuppressants, the study in Table 2 highlights that even with acceptable validation data, a SIL-IS can provide accuracy closer to the nominal concentration.[9]

Key Experimental Protocols for Internal Standard Validation

A robust bioanalytical method validation, as mandated by regulatory agencies, involves a series of experiments to demonstrate the suitability of the chosen internal standard.[2][3][4]

Selectivity and Specificity

This experiment ensures that the analytical method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.

Protocol:

  • Analyze at least six individual sources of blank biological matrix.

  • Analyze a blank matrix sample spiked only with the internal standard.

  • The response of interfering peaks at the retention time of the analyte should not be more than 20% of the response of the lower limit of quantification (LLOQ).

  • The response of interfering peaks at the retention time of the internal standard should not be more than 5% of the mean response of the internal standard in the calibration standards and quality control (QC) samples.

G cluster_0 Selectivity & Specificity Protocol cluster_1 Acceptance Criteria Blank Matrix (n≥6) Blank Matrix (n≥6) Analyze Analyze Blank Matrix (n≥6)->Analyze Evaluate Interference Evaluate Interference Analyze->Evaluate Interference Blank + IS Blank + IS Blank + IS->Analyze Acceptance Criteria Acceptance Criteria Evaluate Interference->Acceptance Criteria Analyte RT: <20% of LLOQ Analyte RT: <20% of LLOQ IS RT: <5% of Mean IS Response IS RT: <5% of Mean IS Response G cluster_0 Accuracy & Precision Protocol cluster_1 Acceptance Criteria Prepare QCs (LLOQ, Low, Mid, High) Prepare QCs (LLOQ, Low, Mid, High) Analyze (n≥5, ≥3 runs) Analyze (n≥5, ≥3 runs) Prepare QCs (LLOQ, Low, Mid, High)->Analyze (n≥5, ≥3 runs) Calculate Mean & CV Calculate Mean & CV Analyze (n≥5, ≥3 runs)->Calculate Mean & CV Acceptance Criteria Acceptance Criteria Calculate Mean & CV->Acceptance Criteria Accuracy: ±15% (±20% for LLOQ) Accuracy: ±15% (±20% for LLOQ) Precision (CV): ≤15% (≤20% for LLOQ) Precision (CV): ≤15% (≤20% for LLOQ) G cluster_0 Matrix Effect Protocol (Post-Extraction Addition) cluster_1 Acceptance Criteria Extract Blank Matrix (n≥6) Extract Blank Matrix (n≥6) Spike Post-Extraction (Set A) Spike Post-Extraction (Set A) Extract Blank Matrix (n≥6)->Spike Post-Extraction (Set A) Analyze Analyze Spike Post-Extraction (Set A)->Analyze Prepare Neat Solutions (Set B) Prepare Neat Solutions (Set B) Prepare Neat Solutions (Set B)->Analyze Calculate Matrix Factor (MF) Calculate Matrix Factor (MF) Analyze->Calculate Matrix Factor (MF) Calculate IS-Normalized MF Calculate IS-Normalized MF Calculate Matrix Factor (MF)->Calculate IS-Normalized MF Acceptance Criteria Acceptance Criteria Calculate IS-Normalized MF->Acceptance Criteria CV of IS-Normalized MF ≤15% CV of IS-Normalized MF ≤15% G cluster_0 Stability Protocol cluster_1 Acceptance Criteria Prepare QCs (Low & High) Prepare QCs (Low & High) Expose to Conditions Expose to Conditions Prepare QCs (Low & High)->Expose to Conditions Analyze vs. Fresh Curve Analyze vs. Fresh Curve Expose to Conditions->Analyze vs. Fresh Curve Acceptance Criteria Acceptance Criteria Analyze vs. Fresh Curve->Acceptance Criteria Mean Concentration: ±15% of Nominal Mean Concentration: ±15% of Nominal

References

A Comparative Analysis of Mifepristone Levels in Diverse Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mifepristone concentrations across various biological tissues, supported by experimental data. The information is intended to assist researchers and professionals in understanding the distribution and localization of mifepristone, a synthetic steroid with potent anti-progestogenic and anti-glucocorticoid properties.

Quantitative Analysis of Mifepristone Distribution

The concentration of mifepristone varies significantly between systemic circulation and target tissues. This distribution is influenced by factors such as plasma protein binding, dose, and the specific characteristics of the tissue. The following table summarizes key findings from studies that have quantified mifepristone levels in different biological matrices.

Biological MatrixSpeciesDosageTime PointMifepristone ConcentrationAnalytical Method
Plasma Human200 mg (oral)24 hours557.4 ng/mL[1][2]UHPLC-QqQ-MS/MS
Serum Human600 mg (oral)90 minutes (peak)1.98 mg/L (1980 ng/mL)[3]Not Specified
Decidual Tissue Human200 mg (oral)12 and 24 hoursApprox. 1/3 of serum levelRadioimmunoassay or HPLC
Endometrial Villi Human200 mg (oral)Not Specified238 nM ± 113Not Specified[4]
Plasma Mouse3 mg (subcutaneous pellet)111 days820 ± 295 pg/mLHPLC-MS/MS[5]
Uterus Mouse3 mg (subcutaneous pellet)111 daysLower than mammary glandsHPLC-MS/MS[5]
Mammary Glands Mouse3 mg (subcutaneous pellet)111 daysHighest among tissues measuredHPLC-MS/MS[5]
Liver Mouse3 mg (subcutaneous pellet)111 daysLower than uterusHPLC-MS/MS[5]
Spleen Mouse3 mg (subcutaneous pellet)111 daysLowest among tissues measuredHPLC-MS/MS[5]

Note: Direct comparison between studies should be made with caution due to variations in dosing, timing of sample collection, and analytical methodologies. The data from mice provides a relative distribution profile which may not be directly extrapolated to humans.

Experimental Protocols

Quantification of Mifepristone in Plasma and Tissue by HPLC-MS/MS

This protocol is based on a validated method for the quantification of mifepristone (MIF) and its metabolite metapristone (MET) in plasma and various tissues in mice. This method can be adapted for human samples.[5][6][7][8][9][10]

1. Sample Preparation:

  • Plasma: Use 100 µL of plasma.

  • Tissue: Homogenize approximately 50 mg of tissue.

  • Extraction: Perform a liquid-liquid extraction with diethyl ether.

2. HPLC-MS/MS Analysis:

  • Chromatography: Use a high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometry: Couple the HPLC to a tandem mass spectrometer (MS/MS).

  • Internal Standard: Use levonorgestrel as an internal standard for quantification.

  • Separation: Achieve baseline separation of mifepristone, its metabolite, and the internal standard. A run time of approximately 8.0 minutes is achievable.

  • Quantification: The lower limit of quantification can reach the range of 40 pg/mL to 105 pg/mL for both mifepristone and its metabolite in plasma and tissue homogenates.

Quantification of Mifepristone by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive technique for measuring the concentration of antigens, such as mifepristone.

1. Principle: The assay is based on the competitive binding of a radiolabeled mifepristone ("hot") and unlabeled mifepristone (from the sample or standard) to a limited amount of anti-mifepristone antibody. The amount of bound radiolabeled mifepristone is inversely proportional to the concentration of unlabeled mifepristone in the sample.

2. General Procedure:

  • Reagents:

    • Anti-mifepristone antibody

    • Radiolabeled mifepristone (e.g., with ¹²⁵I)

    • Mifepristone standards of known concentrations

    • Precipitating reagent (e.g., a second antibody) to separate bound and free antigen

  • Assay Steps:

    • Incubate a known amount of anti-mifepristone antibody with the sample or standard.

    • Add a known amount of radiolabeled mifepristone and incubate to allow for competitive binding.

    • Add a precipitating reagent to separate the antibody-bound mifepristone from free mifepristone.

    • Centrifuge the mixture and measure the radioactivity in the pellet (bound fraction) or the supernatant (free fraction) using a gamma counter.

    • Construct a standard curve by plotting the percentage of bound radiolabeled mifepristone against the concentration of the mifepristone standards.

    • Determine the concentration of mifepristone in the samples by interpolating their radioactivity measurements on the standard curve.

Signaling Pathways and Mechanisms of Action

Mifepristone exerts its biological effects primarily through the competitive antagonism of the progesterone and glucocorticoid receptors.

Anti-Progestogenic Signaling Pathway

Mifepristone binds with high affinity to the progesterone receptor (PR), preventing progesterone from binding and activating it. This blockage inhibits the transcription of progesterone-responsive genes, leading to changes in the uterine lining and cervix.

Anti_Progestogenic_Pathway cluster_cell Target Cell (e.g., Endometrial Cell) cluster_nucleus Nucleus Mifepristone Mifepristone PR Progesterone Receptor (PR) Mifepristone->PR Binds Progesterone Progesterone Progesterone->PR Binds PR_HSP Inactive PR-HSP Complex PR->PR_HSP Bound to Mif_PR Inactive Mifepristone-PR Complex PR->Mif_PR Forms Prog_PR Active Progesterone-PR Complex PR->Prog_PR Forms HSP Heat Shock Proteins (HSP) HSP->PR_HSP Bound to PRE Progesterone Response Element (PRE) Mif_PR->PRE Binds to PRE No_Transcription Transcription Blocked Mif_PR->No_Transcription Results in Prog_PR->PRE Binds to PRE Gene_Transcription Gene Transcription PRE->Gene_Transcription Activates

Caption: Mifepristone's anti-progestogenic mechanism of action.

Anti-Glucocorticoid Signaling Pathway

At higher doses, mifepristone acts as a competitive antagonist of the glucocorticoid receptor (GR), blocking the effects of cortisol. This is the basis for its use in managing conditions like Cushing's syndrome.

Anti_Glucocorticoid_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Mifepristone Mifepristone (High Dose) GR Glucocorticoid Receptor (GR) Mifepristone->GR Binds Cortisol Cortisol Cortisol->GR Binds GR_HSP Inactive GR-HSP Complex GR->GR_HSP Bound to Mif_GR Inactive Mifepristone-GR Complex GR->Mif_GR Forms Cort_GR Active Cortisol-GR Complex GR->Cort_GR Forms HSP Heat Shock Proteins (HSP) HSP->GR_HSP Bound to GRE Glucocorticoid Response Element (GRE) Mif_GR->GRE Binds to GRE No_Transcription Transcription Blocked Mif_GR->No_Transcription Results in Cort_GR->GRE Binds to GRE Gene_Transcription Gene Transcription GRE->Gene_Transcription Activates

Caption: Mifepristone's anti-glucocorticoid mechanism of action.

Experimental Workflow for Tissue Analysis

The following diagram outlines a typical workflow for the analysis of mifepristone in biological tissue samples.

Experimental_Workflow Tissue_Collection Tissue Collection (e.g., Biopsy) Homogenization Tissue Homogenization Tissue_Collection->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Analysis Analytical Quantification (e.g., HPLC-MS/MS or RIA) Extraction->Analysis Data_Analysis Data Analysis and Concentration Determination Analysis->Data_Analysis

Caption: General workflow for mifepristone analysis in tissues.

References

Safety Operating Guide

Proper Disposal of Mifepristone-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Mifepristone-13C,d3, ensuring the protection of personnel and the environment.

This compound is a stable isotope-labeled form of Mifepristone. As it is not radioactive, its disposal protocol aligns with that of the parent compound, Mifepristone, and general chemical waste management principles. It is crucial to handle this compound in accordance with its Safety Data Sheet (SDS) and all applicable federal, state, and local regulations. While Mifepristone is not listed as a P or U-listed hazardous waste by the Environmental Protection Agency (EPA), it is considered a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), necessitating careful handling and disposal.[1][2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Waste Identification & Characterization cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Disposal A Identify waste as this compound B Consult Safety Data Sheet (SDS) for Mifepristone A->B C Determine if contaminated with other hazardous materials B->C D Segregate from other chemical waste streams C->D Proceed to Segregation E Place in a designated, sealed, and properly labeled hazardous waste container D->E F Label container with 'Hazardous Waste,' chemical name, and associated hazards E->F G Store in a designated, secure, and well-ventilated area away from incompatible materials F->G H Arrange for pickup by a licensed hazardous waste disposal service G->H I Ensure final disposal is through high-temperature incineration at a permitted facility H->I

Figure 1. Disposal Workflow for this compound

Quantitative Data

The following table summarizes key quantitative data for Mifepristone. Note that while this data is for the unlabeled compound, the isotopic labeling in this compound is not expected to significantly alter these physical and chemical properties.

PropertyValue
Molecular Formula C₂₉H₃₅NO₂
Molecular Weight 429.6 g/mol [3]
Melting Point 191-196 °C[3]
Solubility Very soluble in methanol, chloroform, and acetone. Poorly soluble in water, hexane, and isopropyl ether.[3]
Vapor Pressure 8.0 x 10⁻¹⁴ mm Hg at 25 °C (Estimated)[3]
LogP 4.5[3]

Step-by-Step Disposal Protocol

Adherence to the following experimental protocol is essential for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the compound, ensure appropriate PPE is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]

2. Waste Identification and Segregation:

  • Identify the waste as this compound.

  • This waste must be segregated from non-hazardous and other types of chemical waste to prevent cross-contamination and ensure proper disposal.

3. Containment:

  • Place the this compound waste into a designated, leak-proof, and sealable container.

  • The container must be compatible with the chemical properties of the compound.

  • Do not mix with other waste streams in the same container.[2]

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must also include the full chemical name: "this compound," the concentration (if in solution), and any associated hazard symbols as indicated in the Safety Data Sheet for Mifepristone (e.g., reproductive toxicity).[2]

  • Include the date of accumulation and the name of the generating laboratory or researcher.

5. Storage:

  • Store the sealed and labeled container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • The storage area should be away from incompatible materials.[4]

  • Adhere to institutional and regulatory limits on the quantity of waste stored and the allowable accumulation time.

6. Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The preferred method of disposal for pharmaceutical waste like this compound is high-temperature incineration at a licensed and permitted facility.[1][5]

  • Never dispose of this compound down the drain or in regular trash.[6]

7. Decontamination of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).

  • The rinsate must be collected and disposed of as hazardous waste.[5]

  • After triple-rinsing, the container can be managed as non-hazardous solid waste, in accordance with institutional procedures.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.